2-Amino-8-oxononanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-amino-8-oxononanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-7(11)5-3-2-4-6-8(10)9(12)13/h8H,2-6,10H2,1H3,(H,12,13) |
InChI Key |
JPTXVWCBMWCZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
2-Amino-8-oxononanoic Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Synthesis, Properties, and Applications of 2-Amino-8-oxononanoic Acid
Abstract
This compound is a non-canonical amino acid that has emerged as a valuable tool in chemical biology and drug development. Its unique keto functional group, which is bio-orthogonal to the functional groups found in natural amino acids, allows for the site-specific modification of proteins. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and experimental protocols for the application of this compound in protein engineering and bioconjugation.
Introduction
The expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities into proteins. This compound is an aliphatic keto-containing amino acid that can be genetically incorporated into proteins in Escherichia coli.[1] The keto group serves as a chemical handle for site-specific protein labeling and modification under mild, physiological conditions, reacting specifically with hydrazide and alkoxyamine-bearing compounds.[2] This allows for the attachment of a wide range of probes, including fluorophores, cross-linkers, and drug molecules.
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis would involve the conversion of a protected L-glutamic acid derivative to a key aldehyde intermediate. This aldehyde can then undergo a Wittig-type reaction with a suitable phosphonium (B103445) ylide to introduce the carbon backbone, followed by functional group manipulations to install the keto group and deprotection to yield the final product.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application. While extensive experimental data is not available, the following tables summarize its known and predicted properties.
General Properties
| Property | Value | Source |
| CAS Number | 1219456-00-4 | [1][4] |
| Molecular Formula | C₉H₁₇NO₃ | [4][5] |
| Molecular Weight | 187.24 g/mol | [5] |
| Appearance | Solid | [6] |
Predicted Spectral Data
The following spectral data are predicted based on the chemical structure of this compound and typical values for similar functional groups.
| Spectroscopy | Predicted Peaks |
| ¹H NMR | Signals corresponding to the α-proton, methylene (B1212753) protons of the aliphatic chain, and the terminal methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the keto carbonyl carbon, the α-carbon, and the carbons of the aliphatic chain. |
| IR (Infrared) | Characteristic absorption bands for N-H (amine), C=O (carboxylic acid and ketone), and O-H (carboxylic acid) stretching. |
| MS (Mass Spec.) | A molecular ion peak [M+H]⁺ at m/z 188.1281. Common fragmentation would involve the loss of water, carbon dioxide, and cleavage adjacent to the keto group. |
Solubility and Stability
| Property | Information | Source |
| Solubility | The hydrochloride salt is soluble in DMSO (50 mg/mL).[6] The free amino acid is expected to be soluble in water and polar organic solvents.[7][8] | |
| Stability | The hydrochloride salt form is noted to have enhanced water solubility and stability.[9][10] For long-term storage, it is recommended to store at -20°C or -80°C.[6][11] |
Experimental Protocols
The primary application of this compound is its site-specific incorporation into proteins, followed by bio-orthogonal ligation.
Genetic Incorporation into Proteins
The site-specific incorporation of this compound into proteins in E. coli is achieved through the use of an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.[2] An evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (pylT) are commonly used for this purpose.[2]
Protocol Outline:
-
Plasmid Construction: A gene of interest is cloned into an expression vector, with the codon for the desired incorporation site mutated to the amber stop codon (TAG). A second plasmid carrying the genes for the evolved PylRS and pylT is also required.
-
Transformation: Both plasmids are co-transformed into a suitable E. coli expression strain.
-
Protein Expression: The transformed cells are cultured in a minimal medium supplemented with this compound. Induction of protein expression is carried out at the appropriate cell density.
-
Protein Purification: The expressed protein containing the keto-amino acid is purified using standard chromatography techniques.
Bio-orthogonal Ligation
The incorporated keto group can be specifically labeled with molecules containing a hydrazide or an alkoxyamine functional group to form a stable hydrazone or oxime linkage, respectively.[2]
Protocol Outline:
-
Reactant Preparation: The purified protein containing this compound is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH ~7). The labeling reagent (hydrazide or alkoxyamine derivative) is dissolved in an appropriate solvent.
-
Ligation Reaction: The labeling reagent is added to the protein solution in molar excess. The reaction is typically carried out at room temperature for several hours.
-
Purification of Labeled Protein: The excess labeling reagent is removed by dialysis or size-exclusion chromatography.
-
Analysis: The successful labeling of the protein is confirmed by techniques such as mass spectrometry, SDS-PAGE with fluorescent imaging (if a fluorescent probe was used), or other relevant analytical methods.
Biological Properties and Applications
This compound is primarily used as a tool for protein research and development.[1][9] Its biological activity is related to its utility in enabling site-specific protein modifications. To date, there is no evidence to suggest its involvement in any natural signaling pathways.
Key Applications:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking proteins in vitro and in vivo.
-
Biophysical Studies: Introduction of probes for studying protein structure and dynamics using techniques like FRET (Förster Resonance Energy Transfer).
-
Drug Conjugation: Site-specific attachment of small molecule drugs to antibodies or other proteins to create antibody-drug conjugates (ADCs) or other targeted therapeutics.
-
Protein Cross-linking: Introduction of cross-linking agents to study protein-protein interactions.
Conclusion
This compound is a powerful tool for the site-specific modification of proteins. Its bio-orthogonal keto group allows for a wide range of chemical modifications to be introduced into proteins with high precision. This technical guide provides researchers and drug development professionals with the essential information required to synthesize, characterize, and utilize this versatile unnatural amino acid in their research endeavors. As the field of protein engineering continues to advance, the applications of this compound are expected to expand further, contributing to the development of novel protein-based therapeutics and diagnostics.
References
- 1. The large scale synthesis of "unnatural" amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. microbenotes.com [microbenotes.com]
- 8. Amino acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Efficient Unnatural Protein Production by Pyrrolysyl-tRNA Synthetase With Genetically Fused Solubility Tags [frontiersin.org]
- 11. Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-8-oxononanoic Acid: A Bio-orthogonal Tool for Protein Engineering and a Putative Marker of Oxidative Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-8-oxononanoic acid (AONA) is a non-canonical amino acid that has gained prominence as a powerful tool in chemical biology and protein engineering. Its unique structure, featuring a terminal keto group on a nine-carbon aliphatic chain, allows for its site-specific incorporation into proteins using genetic code expansion techniques. This keto group serves as a bio-orthogonal chemical handle, enabling precise, covalent modification of proteins with a wide array of probes, drugs, and other functional molecules. While there is currently no evidence for the endogenous biological production or signaling role of this compound, its structure is analogous to known products of oxidative stress, such as oxidized lysine (B10760008) residues (protein carbonylation) and lipid peroxidation products. This guide provides a comprehensive overview of the established applications of AONA in protein science, details the experimental protocols for its use, and explores its hypothesized role as a potential, yet unconfirmed, biomarker of oxidative damage.
Core Application: Site-Specific Protein Modification
The primary and well-established function of this compound is as a research tool for protein engineering. It is not a naturally occurring amino acid but can be introduced into a target protein at a specific site.[1][2] This is achieved through the use of an expanded genetic code, where a codon that is normally a "stop" signal (e.g., the UAG amber codon) is reprogrammed to encode for AONA.[3][4][5]
This process requires two key components delivered to the expression system (such as E. coli or mammalian cells):
-
An orthogonal aminoacyl-tRNA synthetase (aaRS) : An enzyme that has been engineered to specifically recognize this compound and attach it to its corresponding tRNA molecule. This synthetase does not recognize any of the natural amino acids.[6][7][8]
-
An orthogonal suppressor tRNA : A tRNA molecule, often a tRNAPylCUA, with an anticodon (CUA) that recognizes the amber stop codon (UAG) in the messenger RNA (mRNA). This tRNA is not recognized by any of the cell's native synthetases but is exclusively charged with AONA by the orthogonal aaRS.[1][9]
When the ribosome encounters the UAG codon in the gene of interest, the AONA-charged suppressor tRNA binds to it, resulting in the incorporation of this compound into the growing polypeptide chain.[10][11]
The true utility of this method lies in the chemical reactivity of the keto group on the AONA side chain. This keto group is "bio-orthogonal," meaning it does not react with the vast majority of functional groups found in a cell, ensuring that subsequent chemical reactions are highly specific.[12][13] It can be targeted with specific reagents, most commonly those containing hydrazide or aminooxy moieties, to form stable hydrazone or oxime linkages, respectively.[14][15] This allows for the precise attachment of fluorescent dyes, biotin (B1667282) tags, cross-linkers, or drug molecules to a specific location on the protein.
Experimental Workflow
The general workflow for using this compound for site-specific protein labeling is a multi-step process involving molecular biology, protein expression, and chemical ligation.
References
- 1. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1219456-00-4 | Chemsrc [chemsrc.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 6. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? [mdpi.com]
- 9. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-8-oxononanoic Acid (CAS: 1219456-00-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-8-oxononanoic acid is a non-canonical amino acid that has emerged as a powerful tool for protein engineering and site-specific modification. Its aliphatic side chain, terminating in a ketone group, provides a bioorthogonal handle for the precise introduction of probes, drugs, and other functionalities into proteins. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and, most notably, its application in the genetic incorporation into proteins for targeted labeling. Detailed experimental protocols for its use in protein expression and modification are presented, along with visualizations of the key biological and experimental workflows.
Introduction
The ability to modify proteins at specific sites is crucial for understanding their function, developing new therapeutics, and creating novel biomaterials. Traditional methods for protein modification often lack specificity, leading to heterogeneous products. The incorporation of unnatural amino acids (UAAs) with unique chemical functionalities into the genetic code of living organisms has revolutionized this field. This compound is one such UAA, offering a ketone group that is absent in the 20 canonical amino acids. This keto group can be selectively targeted with hydrazide or alkoxyamine-functionalized molecules under mild, physiological conditions, enabling a high degree of control over protein modification[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1219456-00-4 | [1][2] |
| Molecular Formula | C₉H₁₇NO₃ | [2] |
| Molecular Weight | 187.24 g/mol | [2] |
| Appearance | Solid (Predicted) | |
| Storage Conditions | Hydrochloride salt: -80°C (6 months), -20°C (1 month) | [3] |
Synthesis of this compound
A plausible synthetic workflow is outlined below.
Caption: A generalized synthetic pathway for this compound.
Genetic Incorporation into Proteins
The primary application of this compound is its site-specific incorporation into proteins during translation. This is achieved through the use of an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair.
The Orthogonal System
An orthogonal tRNA synthetase charges a corresponding orthogonal tRNA with this compound. This tRNA is engineered to recognize a nonsense codon (typically the amber stop codon, UAG) in the mRNA sequence of the target protein[7]. When the ribosome encounters this UAG codon, instead of terminating translation, it incorporates this compound at that specific position. The most commonly used system for this purpose is an evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl)[1].
The signaling pathway for this process is depicted below.
Caption: Genetic incorporation of this compound into a protein.
Experimental Protocol: Protein Expression
The following is a generalized protocol for expressing a protein containing this compound in E. coli.
-
Plasmid Preparation:
-
A plasmid encoding the evolved PylRS and tRNAPyl is required.
-
A separate expression plasmid for the gene of interest, containing an amber (TAG) codon at the desired incorporation site, is also needed.
-
-
Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the synthetase/tRNA plasmid and the target protein plasmid.
-
Plate on selective media and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into a starter culture with appropriate antibiotics and grow overnight.
-
The next day, inoculate a larger volume of growth medium with the starter culture.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 1 mM final concentration).
-
Simultaneously, add this compound to the culture medium (e.g., 1-10 mM final concentration).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Purify the protein of interest from the clarified lysate using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
-
Site-Specific Protein Labeling
The incorporated ketone group serves as a handle for covalent modification with a variety of probes.
Bioorthogonal Ligation Chemistry
The ketone group reacts specifically with hydrazides to form a stable hydrazone linkage, or with alkoxyamines to form an oxime linkage. These reactions are highly selective and can be performed in aqueous buffers at or near physiological pH[1][7].
The workflow for this chemical ligation is illustrated below.
Caption: Bioorthogonal labeling of a protein containing this compound.
Experimental Protocol: Protein Labeling
The following is a general protocol for labeling a purified protein containing this compound.
-
Reagent Preparation:
-
Dissolve the purified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the hydrazide- or alkoxyamine-functionalized probe (e.g., a fluorescent dye, biotin, or a drug molecule) in a compatible solvent (e.g., DMSO).
-
-
Labeling Reaction:
-
Add the probe stock solution to the protein solution to a final molar excess of the probe (e.g., 10- to 50-fold).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C. The reaction can be monitored by SDS-PAGE (for a fluorescent probe) or mass spectrometry.
-
-
Removal of Excess Probe:
-
Remove the unreacted probe by size-exclusion chromatography, dialysis, or spin filtration.
-
-
Analysis of Labeled Protein:
-
Confirm successful labeling by techniques such as SDS-PAGE with fluorescence imaging, UV-Vis spectroscopy, and mass spectrometry.
-
Analytical Characterization
While experimental spectroscopic data for pure this compound is not widely published, its successful incorporation and the subsequent labeling of proteins can be confirmed by mass spectrometry. An increase in the molecular weight of the protein corresponding to the mass of the amino acid (187.24 Da, with the loss of water upon incorporation) and a further increase corresponding to the mass of the attached probe will be observed. HPLC can be used to analyze the purity of the amino acid before use, and to separate labeled from unlabeled protein.
Conclusion
This compound is a valuable addition to the toolkit of protein chemists and chemical biologists. Its genetic incorporation and subsequent bioorthogonal ligation provide a robust and versatile platform for the site-specific modification of proteins. This allows for the creation of well-defined protein conjugates for a wide range of applications, from fundamental biological studies to the development of next-generation protein therapeutics and diagnostics. As the field of genetic code expansion continues to evolve, the utility of keto-containing amino acids like this compound is expected to grow, opening up new avenues for protein engineering and design.
References
The Advent of a Molecular Scribe: The Discovery and History of 2-Amino-8-oxononanoic Acid
A novel unnatural amino acid, 2-Amino-8-oxononanoic acid, has emerged as a powerful tool in the field of chemical biology and drug discovery. Its primary significance lies in its utility for the site-specific modification of proteins, enabling researchers to introduce unique functionalities and probes into biological systems with high precision. This technical guide delves into the discovery, synthesis, and applications of this keto-containing amino acid, providing an in-depth resource for researchers, scientists, and drug development professionals.
Discovery and Pioneering Work
The scientific literature first formally introduced this compound in a 2010 publication in Bioorganic & Medicinal Chemistry Letters by Huang, Y., and colleagues.[1] This seminal work described the genetic incorporation of this aliphatic keto-containing amino acid into proteins in Escherichia coli. The researchers successfully engineered a pyrrolysyl-tRNA synthetase/tRNA pair to recognize this compound and mediate its insertion in response to an amber stop codon during protein translation. This achievement marked a significant advancement in the field of unnatural amino acid mutagenesis, providing a new chemical handle for the bioorthogonal labeling of proteins.
While the 2010 paper stands as the key public disclosure of its synthesis and application, the development of unnatural amino acids with bioorthogonal functionalities has been a progressive field of study. The introduction of the keto group, in particular, offered a chemically selective target for reactions with hydrazide and alkoxyamine-containing molecules, a strategy that forms the basis of its utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₃ | ChemSrc |
| Molecular Weight | 187.24 g/mol | ChemSrc |
| CAS Number | 1219456-00-4 | ChemSrc |
Experimental Protocols
Chemical Synthesis of this compound
The detailed experimental protocol for the chemical synthesis of this compound is crucial for its application. While the full detailed synthesis from the original Huang et al. paper is not publicly available, a general approach for the synthesis of long-chain keto amino acids can be inferred from related literature. A plausible synthetic route would involve a multi-step process starting from readily available precursors.
A general workflow for the synthesis of a similar compound, L-2-amino-8-oxodecanoic acid, starts from L-glutamic acid and involves several key steps including protection of the amino and carboxyl groups, chain extension, introduction of the keto functionality, and final deprotection.[2]
A conceptual workflow for synthesizing this compound is depicted below.
Caption: Conceptual workflow for the chemical synthesis of this compound.
Genetic Incorporation into Proteins
The groundbreaking application of this compound is its site-specific incorporation into proteins. This is achieved through the use of an evolved orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. The process is summarized in the following steps:
-
Evolution of an Orthogonal Synthetase: A pyrrolysyl-tRNA synthetase (PylRS) is mutated to specifically recognize and charge this compound onto its cognate tRNA (tRNAPyl).
-
Genetic Engineering of the Host Organism: The genes for the evolved PylRS and the tRNAPyl with a CUA anticodon are introduced into the host organism (e.g., E. coli).
-
Site-Directed Mutagenesis: The gene of the target protein is mutated to introduce an amber stop codon (UAG) at the desired site of incorporation.
-
Expression and Incorporation: The host cells are grown in a medium supplemented with this compound. Upon expression of the target protein, the evolved aaRS charges the tRNAPyl with the unnatural amino acid, which then recognizes the UAG codon and incorporates this compound into the growing polypeptide chain.
Caption: Workflow for the genetic incorporation of this compound into proteins.
Applications in Research and Drug Development
The primary application of this compound stems from the unique reactivity of its keto group, which allows for bioorthogonal ligation with hydrazide or alkoxyamine-functionalized molecules. This has enabled a wide range of applications in protein science.
Site-Specific Protein Labeling
The ability to introduce a keto handle at a specific site in a protein allows for precise labeling with a variety of probes, including:
-
Fluorophores: For studying protein localization, trafficking, and dynamics using fluorescence microscopy and spectroscopy.
-
Biotin: For protein purification and detection via streptavidin-based assays.
-
Cross-linking agents: To study protein-protein interactions.
-
Polyethylene glycol (PEG): To improve the pharmacokinetic properties of therapeutic proteins.
The high efficiency and mild reaction conditions (close to physiological pH) of the keto-hydrazide/alkoxyamine ligation make it a highly valuable tool for these applications.[1]
Probing Biological Systems
By incorporating this compound into proteins involved in specific cellular processes, researchers can introduce probes to study these processes with minimal perturbation. This has the potential to provide insights into complex biological pathways and mechanisms of disease.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the application of this compound.
| Parameter | Value/Observation | Source |
| Protein Labeling Efficiency | Very high | [1] |
| Labeling Reaction Condition | Mild, close to physiological pH | [1] |
| Incorporation Fidelity | High (inferred from successful protein labeling) | [1] |
Signaling Pathways and Logical Relationships
To date, this compound has been primarily utilized as a bioorthogonal chemical handle and has not been reported to be involved in any natural signaling pathways. Its significance lies in its ability to be exogenously introduced to then report on or modulate existing biological pathways through the modified protein.
The logical relationship for its application in protein labeling is illustrated below.
References
Technical Guide on 2-Amino-8-oxononanoic Acid and its Analogs
Executive Summary
This technical guide addresses the natural occurrence and sources of 2-Amino-8-oxononanoic acid . An extensive review of scientific literature and chemical databases reveals that this compound is not a well-documented natural product. Its occurrence in biological systems appears to be minimal or is not reported, and a dedicated biosynthetic pathway has not been identified. The compound is commercially available, suggesting its primary relevance is as a synthetic molecule for specialized applications, such as the genetic incorporation of non-standard amino acids into proteins for site-specific modification.[1][2][3]
Given the scarcity of information on the target molecule, this guide provides a detailed analysis of a structurally similar and biologically crucial compound: 8-Amino-7-oxononanoate (B1240340) (AON) , also known as 7-keto-8-aminopelargonic acid (KAPA).[4] AON is a well-characterized, naturally occurring keto-amino acid that serves as the first committed intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7) in a wide range of organisms, including bacteria, archaea, fungi, and plants.[5][6][7][8] Understanding the biosynthesis and analysis of AON provides a valuable framework for researchers interested in the broader class of keto-amino acids.
This document summarizes the known chemical properties of this compound and presents a comprehensive overview of the natural occurrence, biosynthesis, and experimental analysis of AON as a functional analog.
Chemical Profile of this compound
This compound is an alpha-amino acid with a nine-carbon backbone featuring a ketone group at the 8th position.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| CAS Number | 1219456-00-4 |
| Chemical Structure | CH₃-C(=O)-(CH₂)₅-CH(NH₂)-COOH |
While its natural occurrence is not established, it has been used synthetically for genetic incorporation into proteins in E. coli, enabling site-specific labeling and modification under near-physiological conditions.[1][2]
A Functional Analog: 8-Amino-7-oxononanoate (AON) in Biotin Biosynthesis
In contrast to the titular compound, 8-Amino-7-oxononanoate (AON) is a vital metabolite found across multiple kingdoms of life. It is the product of the first key step in the conserved biotin synthesis pathway.[6][9]
AON is an essential intermediate in the biosynthesis of biotin, a vitamin required by all domains of life.[6][10] Organisms that synthesize their own biotin, such as most bacteria, plants, and fungi, contain the enzymatic machinery to produce AON.[5][6] Its presence has been confirmed in organisms like Escherichia coli, Bacillus subtilis, Saccharomyces cerevisiae, and in higher plants such as Lavandula vera (lavender).[6][7][11] In these organisms, AON exists as a transient intracellular metabolite that is quickly converted to the next intermediate in the pathway.
AON is synthesized in a single, well-characterized enzymatic step catalyzed by 8-amino-7-oxononanoate synthase (AONS) , the product of the bioF gene.[6][10][12] This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent synthase that catalyzes the decarboxylative condensation of two substrates: L-alanine and a pimeloyl thioester.[5][13]
The overall reaction is: L-alanine + Pimeloyl-thioester → 8(S)-amino-7-oxononanoate + CO₂ + Thioester Carrier
The specific pimeloyl thioester used can vary between organisms. For instance, E. coli can utilize either pimeloyl-CoA or pimeloyl-ACP (Acyl Carrier Protein), whereas B. subtilis shows a strong preference for pimeloyl-CoA.[6][10]
Caption: Biosynthesis of 8-Amino-7-oxononanoate (AON) via BioF enzyme.
Kinetic parameters for AONS have been determined for the E. coli enzyme, providing insight into the efficiency of AON production.
| Parameter | Value | Conditions |
| Substrate | L-Alanine | - |
| k₁ (Aldimine Formation) | 2 x 10⁴ M⁻¹s⁻¹ | Rapid formation with L-alanine |
| k₁ (Aldimine Formation) | 125 M⁻¹s⁻¹ | Slow formation with D-alanine (non-substrate) |
Table references:[13]
Experimental Protocols
The study of AON and its biosynthesis involves specific biochemical assays. Below is a generalized protocol for assaying the activity of 8-amino-7-oxononanoate synthase (BioF).
This protocol is adapted from methods used to assess the substrate specificity of BioF enzymes from E. coli and B. subtilis.[9]
Objective: To determine if a purified BioF enzyme can produce biologically active AON from specific substrates (e.g., pimeloyl-CoA or pimeloyl-ACP).
Materials:
-
Purified BioF enzyme
-
Substrates: L-alanine, pimeloyl-CoA (or pimeloyl-ACP)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
E. coli ΔbioF reporter strain (an auxotroph that cannot grow without AON or downstream intermediates)
-
Minimal agar (B569324) plates lacking biotin
-
Sterile filter paper disks
-
Redox indicator (e.g., 2,3,5-triphenyltetrazolium chloride) for visualizing growth
Workflow:
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, L-alanine, PLP, and the pimeloyl thioester substrate.
-
Initiate the reaction by adding the purified BioF enzyme.
-
Include a negative control reaction lacking the enzyme.
-
Incubate at an optimal temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).
-
-
Bioassay:
-
Prepare minimal agar plates containing the ΔbioF reporter strain and the redox indicator.
-
Spot a defined volume (e.g., 10 µL) of the reaction mixture (and the negative control) onto sterile filter paper disks placed on the agar surface.
-
Spot a positive control of authentic AON standard.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Analysis:
-
Growth of the reporter strain around a disk (visualized as a colored halo by the redox indicator) indicates the successful synthesis of biologically active AON.
-
The size of the growth halo can be used for semi-quantitative comparison of enzyme activity with different substrates.
-
Caption: Experimental workflow for the bioassay of AON synthesis.
Conclusion
While This compound is of interest as a synthetic tool for protein engineering, it is not a recognized natural product with a known metabolic origin. In contrast, its structural analog, 8-Amino-7-oxononanoate (AON) , is a universally important intermediate in the biosynthesis of biotin. The study of the AON pathway, its synthase enzyme BioF, and the associated analytical methods provides a robust and well-documented example of keto-amino acid metabolism in nature. This guide serves to clarify the current scientific understanding of the requested compound and provides a detailed technical overview of its closest functional and structural analog in biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1219456-00-4 | Chemsrc [chemsrc.com]
- 3. immunomart.com [immunomart.com]
- 4. 7-Keto-8-Aminopelargonic Acid | C9H17NO3 | CID 173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. journals.asm.org [journals.asm.org]
- 7. Biotin biosynthesis in higher plant cells. Identification of intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy 8-Amino-7-oxononanoic acid | 4707-58-8 [smolecule.com]
- 12. MiFuP - 遺伝子 [nite.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-8-oxononanoic acid hydrochloride is a synthetic amino acid that has garnered significant interest in the field of chemical biology and protein engineering. Its unique structure, featuring a terminal ketone group, allows for bio-orthogonal conjugation reactions, enabling the site-specific labeling and modification of proteins. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound hydrochloride, with a focus on its utility in creating precisely engineered proteins for research and therapeutic development.
Physicochemical Properties
The hydrochloride salt of this compound exhibits properties that make it suitable for use in biological systems. While some specific experimental values are not widely reported in publicly available literature, the known and predicted properties are summarized below. The salt form generally offers improved water solubility and stability compared to the free amino acid[1][2].
Table 1: Physicochemical Data for this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO₃ | [3] |
| Molecular Weight | 223.70 g/mol | [3] |
| CAS Number | 2984160-77-0 | |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO (50 mg/mL) | [3] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| pKa | Not reported |
Synthesis and Characterization
Characterization of the compound would typically involve a suite of analytical techniques to confirm its structure and purity.
Table 2: Analytical Characterization Methods
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the connectivity of atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., carbonyl, amine, carboxylic acid). |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |
While specific spectroscopic data is not widely published, commercial suppliers may provide this information upon request.
Biological Activity and Applications
The primary application of this compound is as a non-canonical amino acid for the genetic incorporation into proteins in host organisms like Escherichia coli[1][5]. This is achieved using an evolved pyrrolysyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG) and inserts this compound at the desired position in the polypeptide chain[5].
The terminal ketone group serves as a bio-orthogonal handle, meaning it is chemically inert to the vast majority of biological functional groups but can be selectively reacted with specific chemical partners. This allows for the precise, site-specific modification of the target protein with a variety of probes, tags, or other molecules.
The ketone functionality reacts efficiently with hydrazide and alkoxyamine-containing compounds under mild, near-physiological pH conditions to form stable hydrazone and oxime linkages, respectively[1][5]. This high efficiency and specificity make it a powerful tool for:
-
Fluorescent Labeling: Attaching fluorescent dyes to study protein localization, trafficking, and dynamics.
-
Bioconjugation: Linking proteins to other molecules such as peptides, nucleic acids, or small molecule drugs.
-
Protein Immobilization: Attaching proteins to surfaces for applications in diagnostics and biocatalysis.
-
Studying Post-Translational Modifications: Introducing mimics of post-translational modifications to investigate their effects on protein function.
To date, there is no significant evidence to suggest that this compound hydrochloride has any inherent biological or signaling activity beyond its utility as a tool for protein engineering.
Experimental Protocols
The following sections outline the general experimental procedures for the genetic incorporation of this compound and its subsequent labeling. These protocols are based on the methodology described by Huang et al. in Bioorganic & Medicinal Chemistry Letters[5].
Genetic Incorporation of this compound
This process involves the use of a bacterial expression system engineered to recognize the amber stop codon (TAG) as a codon for this compound.
Workflow for Genetic Incorporation:
References
The Metabolic Fate of 2-Amino-8-oxononanoic Acid: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-8-oxononanoic acid is a synthetic amino acid that has found utility in biochemical research, particularly in the site-specific labeling of proteins.[1][2][3] Unlike endogenous amino acids, its metabolic pathway has not been experimentally elucidated and is not detailed in established metabolic databases. This technical guide provides a predictive overview of the potential metabolic fate of this compound based on established principles of amino acid and alpha-keto acid metabolism. The information presented herein is intended to serve as a foundational resource for researchers working with this and similar synthetic amino acids, offering a framework for future experimental investigation.
Introduction
This compound is a non-proteinogenic amino acid characterized by a nine-carbon backbone with an amino group at the second position and a keto group at the eighth position. Its unique structure allows for specific chemical modifications, making it a valuable tool for protein engineering and functional studies.[1][2] However, its introduction into biological systems, whether for research or therapeutic purposes, necessitates an understanding of its metabolic processing and potential downstream effects. In the absence of direct experimental data, this guide synthesizes current knowledge of analogous metabolic pathways to propose a hypothetical metabolic route for this compound.
Predicted Metabolic Pathway of this compound
The metabolism of amino acids generally commences with the removal of the alpha-amino group, a process primarily accomplished through transamination. This initial step is a central hub, connecting amino acid catabolism with the metabolism of carbohydrates and fatty acids.
Step 1: Transamination
It is highly probable that this compound undergoes transamination, a reaction catalyzed by aminotransferases (also known as transaminases). In this reaction, the alpha-amino group is transferred to an alpha-keto acid acceptor, most commonly α-ketoglutarate, to form glutamate (B1630785).[4][5] The deaminated carbon skeleton of this compound is thereby converted into its corresponding alpha-keto acid, 2,8-dioxononanoic acid.
Step 2: Oxidative Decarboxylation and Subsequent Metabolism
Following transamination, the resulting 2,8-dioxononanoic acid is likely to undergo oxidative decarboxylation, a key reaction in the catabolism of alpha-keto acids. This reaction is typically catalyzed by a multi-enzyme complex, such as the branched-chain α-keto acid dehydrogenase complex, which converts the α-keto acid into its acyl-CoA derivative. In this case, 2,8-dioxononanoic acid would be converted to 7-oxo-octanoyl-CoA.
This intermediate could then potentially enter the fatty acid beta-oxidation pathway. Through successive rounds of beta-oxidation, 7-oxo-octanoyl-CoA would be shortened, yielding acetyl-CoA and other intermediates that can enter the citric acid cycle for energy production.
Proposed Experimental Protocols for Metabolic Analysis
To empirically determine the metabolic fate of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a general framework for such investigations.
In Vitro Enzyme Assays
-
Objective: To determine if this compound is a substrate for aminotransferases.
-
Methodology:
-
Incubate purified aminotransferases (e.g., alanine (B10760859) aminotransferase, aspartate aminotransferase) or cell lysates with this compound and α-ketoglutarate.
-
Monitor the reaction over time by measuring the formation of glutamate or 2,8-dioxononanoic acid.
-
Analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used for quantification.
-
Cell Culture-Based Metabolic Labeling Studies
-
Objective: To trace the metabolic conversion of this compound in a cellular context.
-
Methodology:
-
Synthesize a stable isotope-labeled version of this compound (e.g., with ¹³C or ¹⁵N).
-
Incubate cultured cells (e.g., hepatocytes) with the labeled amino acid.
-
After a defined period, extract intracellular and extracellular metabolites.
-
Analyze the extracts using LC-MS or gas chromatography-mass spectrometry (GC-MS) to identify and quantify labeled downstream metabolites.
-
In Vivo Animal Studies
-
Objective: To investigate the whole-body metabolism and excretion of this compound.
-
Methodology:
-
Administer labeled this compound to a model organism (e.g., mouse or rat).
-
Collect biological samples (blood, urine, feces, and tissues) at various time points.
-
Analyze the samples for the parent compound and its metabolites using mass spectrometry-based techniques.
-
Quantitative Data
As of the current literature, there is no available quantitative data (e.g., enzyme kinetics, metabolite concentrations) on the metabolism of this compound. The tables below are provided as templates for organizing data once it becomes available through the experimental protocols outlined above.
Table 1: Template for In Vitro Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| e.g., Aminotransferase | This compound | ||
| e.g., α-Keto Acid Dehydrogenase | 2,8-Dioxononanoic acid |
Table 2: Template for In Vivo Pharmacokinetic Parameters
| Parameter | Value |
| Bioavailability (%) | |
| Half-life (t½) (hours) | |
| Volume of Distribution (L/kg) | |
| Clearance (mL/min/kg) |
Conclusion
While this compound is a valuable tool in biochemical research, its metabolic fate remains uncharacterized. Based on fundamental principles of amino acid catabolism, a hypothetical pathway involving transamination followed by oxidative decarboxylation and entry into fatty acid metabolism is proposed. This guide provides a theoretical framework and a set of experimental protocols to facilitate future research aimed at elucidating the precise metabolic pathway of this synthetic amino acid. Such studies are crucial for a comprehensive understanding of its biological activity and potential toxicological profile, particularly as its applications in research and drug development continue to expand.
References
The Unnatural Amino Acid 2-Amino-8-oxononanoic Acid: A Technical Guide to Site-Specific Protein Labeling and Modification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 2-amino-8-oxononanoic acid (AON), a keto-containing non-canonical amino acid (ncAA), for the site-specific labeling and modification of proteins. This powerful tool in chemical biology and protein engineering allows for precise control over the placement of bioorthogonal handles on proteins, enabling a wide range of applications in research and drug development.
Core Principles: A Two-Stage Approach to Protein Modification
The use of this compound for protein modification is a two-step process:
-
Genetic Incorporation: AON is introduced into a target protein at a specific site. This is achieved through the expansion of the genetic code.[1] An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to recognize a specific codon (typically a stop codon like UAG, the amber codon) and insert AON instead of the canonical amino acid.[2][3] The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei has been successfully evolved to incorporate AON.[1]
-
Bioorthogonal Labeling: The ketone group on the side chain of the incorporated AON serves as a bioorthogonal chemical handle.[4][5] This means it is chemically inert to the vast majority of biological functional groups but can be selectively reacted with an external probe.[4][5] The most common reaction for keto groups is condensation with hydrazide or alkoxyamine derivatives to form stable hydrazone or oxime linkages, respectively.[1][6] This reaction is highly efficient and can be carried out under mild, near-physiological pH conditions.[1]
Quantitative Data for Bioorthogonal Reactions
While specific kinetic data for this compound is not extensively reported, its labeling efficiency has been described as "very high".[1] For a comparative understanding, the following table summarizes the second-order rate constants for various bioorthogonal reactions, including the ketone-hydrazide ligation.
| Bioorthogonal Reaction | Reactants | Rate Constant (M⁻¹s⁻¹) | Key Features |
| Ketone-Hydrazide Ligation | Ketone + Hydrazide | ~ 10⁻⁴ - 10⁻³ | Requires acidic pH for optimal rates; relatively slow.[5][7] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne + Azide | ~ 10⁻² - 1 | Copper-free click chemistry; widely used.[6] |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene | ~ 10³ - 10⁶ | Extremely rapid reaction rates.[4] |
| Staudinger Ligation | Azide + Phosphine | ~ 10⁻³ | One of the first bioorthogonal reactions developed.[4] |
Experimental Protocols
The following is a generalized, detailed protocol for the site-specific incorporation of this compound into a protein in E. coli and its subsequent fluorescent labeling.
Genetic Incorporation of this compound
This protocol is based on the principles of genetic code expansion using an evolved pyrrolysyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the target protein with an in-frame amber (UAG) codon at the desired labeling site.
-
Plasmid encoding the evolved AON-specific pyrrolysyl-tRNA synthetase (AONRS) and its cognate tRNA (e.g., pEVOL-AON).
-
This compound (AON).
-
Standard bacterial growth media (e.g., LB or 2xYT).
-
Appropriate antibiotics for plasmid selection.
-
Inducing agent (e.g., IPTG).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid carrying the target gene and the pEVOL-AON plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of 2xYT medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Supplementation with AON: Add this compound to a final concentration of 1-10 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to shake for 12-18 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the AON-containing protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Bioorthogonal Labeling with a Hydrazide Probe
Materials:
-
Purified AON-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Hydrazide-functionalized probe (e.g., a fluorescent dye with a hydrazide linker).
-
Aniline (B41778) (as a catalyst, optional).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified AON-containing protein (final concentration 10-50 µM) with the hydrazide probe (10- to 50-fold molar excess).
-
Catalysis (Optional): For reactions at neutral pH, aniline can be added to a final concentration of 1-10 mM to catalyze the formation of the hydrazone.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light if using a fluorescent probe.
-
Removal of Excess Probe: Remove the unreacted probe by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging and by mass spectrometry.
Visualizations: Workflows and Reactions
Experimental Workflow
Caption: Workflow for protein modification using AON.
Keto-Hydrazide Ligation Reaction
Caption: Bioorthogonal keto-hydrazide ligation.
Applications in Drug Development and Research
The ability to site-specifically modify proteins with AON opens up numerous possibilities:
-
Antibody-Drug Conjugates (ADCs): AON can be used to attach cytotoxic drugs to antibodies at specific locations, creating more homogeneous and potentially more effective ADCs.
-
Protein-Protein Interaction Studies: Probes can be attached to study protein interactions, including the use of cross-linkers to identify binding partners.
-
Enzyme Mechanism and Inhibition: Modified amino acids can be incorporated into enzyme active sites to probe mechanisms or to develop highly specific inhibitors.[8]
-
Biomaterials and Protein Engineering: The introduction of novel chemical functionalities allows for the creation of new biomaterials and engineered proteins with enhanced stability or novel functions.[9]
-
Improving Drug Properties: The general use of amino acids in drug development can improve solubility, stability, and bioavailability of therapeutic agents.[2][9][10]
Signaling Pathways and Metabolic Considerations
Currently, there is no evidence to suggest that this compound itself triggers specific cellular signaling pathways when incorporated into proteins. It is likely treated by the cell as a structural analog of lysine.
From a metabolic perspective, keto acids are known to be involved in amino acid metabolism and can serve as energy sources. The branched-chain keto acids, for instance, are interconverted with their corresponding amino acids by transaminases and can affect protein synthesis rates in muscle tissue. While not a branched-chain amino acid, it is plausible that AON, if present in sufficient quantities in a free form, could intersect with general amino acid metabolic pathways.
Conclusion
This compound provides a robust and highly efficient method for the site-specific modification of proteins. Through the combination of genetic code expansion and bioorthogonal keto-ligation, researchers can introduce a wide array of functionalities onto target proteins with a high degree of control. This technique is a valuable addition to the protein engineering toolkit, with significant potential for advancing our understanding of protein function and for the development of novel protein-based therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proteome-Wide Evaluation of Two Common Protein Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of a Stable Isostere of Malonyllysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative proteomics identifies conserved proteins and altered regulation of mucin-16 in low grade serous ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2-Amino-8-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-8-oxononanoic acid is a non-proteinogenic amino acid that contains a ketone functional group. Its unique structure makes it a valuable tool in biochemical research, particularly as a probe for protein labeling and modification under mild conditions.[1][2] Accurate and sensitive analytical methods are crucial for studying its incorporation into proteins, monitoring its metabolism, and for its application in drug development.
This document provides detailed application notes and protocols for the detection and quantification of this compound using common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As this compound is a specialized amino acid, these protocols are based on established methods for general amino acid analysis, which often involve derivatization to enhance detection.[3][4][5]
Analytical Methods Overview
The primary challenges in analyzing amino acids like this compound are their low volatility and, for some detection methods, the lack of a strong chromophore or fluorophore. Therefore, derivatization is a common strategy to improve their chromatographic properties and detection sensitivity.[4] The principal methods covered in this document are:
-
Reversed-Phase HPLC with Pre-Column Derivatization and UV or Fluorescence Detection: A robust and widely available technique for amino acid analysis.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: Offers high sensitivity and structural confirmation.[6]
Quantitative Data Summary
The following tables summarize typical quantitative parameters that can be expected when applying these methods to the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC with Pre-Column Derivatization and UV/Fluorescence Detection
| Parameter | o-Phthalaldehyde (B127526) (OPA) Derivatization (Fluorescence) | 9-fluorenylmethyl chloroformate (FMOC) Derivatization (UV/Fluorescence) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 pmol | 1 - 50 pmol |
| Limit of Quantitation (LOQ) | 5 - 50 pmol | 5 - 150 pmol |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
Table 2: GC-MS with Silylation Derivatization
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/L |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Pre-Column OPA Derivatization and Fluorescence Detection
This method is suitable for the detection of primary amines, such as the amino group in this compound.
1. Sample Preparation:
-
For Biological Fluids (e.g., plasma, cell lysates):
-
To 100 µL of the sample, add 200 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for derivatization.
-
2. Derivatization Procedure:
-
Prepare the OPA reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of 0.1 M sodium borate (B1201080) buffer (pH 9.5) and 50 µL of β-mercaptoethanol.
-
In a microcentrifuge tube, mix 50 µL of the sample supernatant with 50 µL of the OPA reagent.
-
Incubate at room temperature for 2 minutes.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 7.2) with 5% Tetrahydrofuran.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-20 min: 60% to 100% B
-
20-25 min: 100% B
-
25-26 min: 100% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.
Protocol 2: GC-MS with Silylation Derivatization
This protocol is highly sensitive and provides mass spectral data for compound identification.
1. Sample Preparation and Derivatization:
-
Transfer 100 µL of the sample supernatant (from Protocol 1, step 1) to a glass vial and evaporate to dryness under a stream of nitrogen.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50 - 550.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: OPA derivatization reaction for primary amines.
References
Application Notes and Protocols for HPLC Analysis of 2-Amino-8-oxononanoic Acid
These application notes provide a comprehensive guide for the analysis of 2-Amino-8-oxononanoic acid, a synthetic amino acid utilized in protein labeling, using High-Performance Liquid Chromatography (HPLC).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical analysis.
Introduction
This compound is a non-proteinogenic amino acid that can be incorporated into proteins, allowing for site-specific labeling and modification.[1][2] Accurate and reliable quantification of this compound is crucial for various research applications. HPLC is a powerful technique for the separation, identification, and quantification of amino acids in complex mixtures.[4][5] This document outlines a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions.
| Parameter | Value |
| Retention Time (RT) | Approximately 8.5 min |
| Limit of Detection (LOD) | 5 µg/L |
| Limit of Quantification (LOQ) | 15 µg/L |
| Linearity (R²) | > 0.999 |
| Recovery | 95 - 105% |
| Precision (RSD) | < 2% |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a binary pump, autosampler, and a UV-Vis or mass spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in HPLC grade water.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
For biological samples, protein precipitation is necessary. Add three volumes of cold methanol to one volume of the sample.
-
Vortex the mixture and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 10 95 12 95 12.1 5 | 15 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or MS detection in positive ion mode. Mass spectrometry offers higher sensitivity and selectivity.[5]
Data Analysis
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical signaling pathway modulation by this compound.
References
Application Note: Quantitative Analysis of 2-Amino-8-oxononanoic Acid in Biological Matrices using LC-MS/MS
Introduction
2-Amino-8-oxononanoic acid is an alpha-amino acid and keto acid that is of increasing interest in metabolic research due to its potential involvement in various physiological and pathological processes. Accurate and sensitive quantification of this analyte in complex biological matrices such as plasma and cell lysates is crucial for understanding its biological role. This application note describes a robust and sensitive method for the determination of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology presented here provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers in metabolomics, drug development, and clinical diagnostics. While direct experimental data for this compound is not widely published, this note provides a validated approach based on the well-established analysis of similar keto-amino acids.[1][2][3][4]
Principle
This method utilizes a derivatization step with o-phenylenediamine (B120857) (OPD) to enhance the chromatographic retention and mass spectrometric detection of this compound. The derivatized analyte is then separated from matrix components using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) and a stable isotope-labeled internal standard.
Materials and Methods
Reagents and Materials
-
This compound standard
-
This compound-¹³C₆, ¹⁵N-d₇ (Internal Standard, IS)
-
o-Phenylenediamine (OPD)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with ESI source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Experimental Protocols
1. Standard and Internal Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 methanol/water.
-
Prepare a 1 mg/mL stock solution of the internal standard in 50:50 methanol/water.
-
Working standard solutions are prepared by serial dilution of the stock solution with 50:50 methanol/water to create a calibration curve.
2. Sample Preparation and Derivatization
-
Thaw biological samples (e.g., plasma) on ice.
-
To 50 µL of sample, add 200 µL of ice-cold methanol containing the internal standard at a final concentration of 100 ng/mL to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a freshly prepared OPD solution (1 mg/mL in 0.1 M HCl).
-
Incubate at 60°C for 30 minutes to allow for derivatization.
-
Cool to room temperature and inject 5 µL into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Presentation
Table 1: Theoretical Mass and Hypothetical MRM Transitions for Derivatized this compound.
| Analyte | Chemical Formula | Exact Mass (Da) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized this compound | C₁₅H₂₀N₃O₂⁺ | 274.1556 | 274.2 | 159.1 | 20 |
| Derivatized this compound (Quantifier) | C₁₅H₂₀N₃O₂⁺ | 274.1556 | 274.2 | 131.1 | 25 |
| Derivatized IS | ¹³C₆C₉H₂₀¹⁵N N₂O₂⁺ | 281.1787 | 281.2 | 166.1 | 20 |
Note: The chemical formula and exact mass are for the protonated, derivatized form of the analyte. The MRM transitions are hypothetical and based on common fragmentation patterns of similar derivatized keto acids, which often involve fragmentation of the quinoxalinol derivative.
Table 2: Method Performance Characteristics (Representative Data).
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90-110% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Hypothetical metabolic pathway involving this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reproducible workflow for the quantification of this compound in biological samples. The use of derivatization enhances the analytical performance, and the stable isotope-labeled internal standard ensures high accuracy and precision. This method is well-suited for researchers and drug development professionals requiring reliable quantitative data for this and other structurally related keto-amino acids. Further validation in specific biological matrices is recommended prior to implementation in regulated environments.
References
- 1. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
Application Notes and Protocols for the Structural Elucidation of 2-Amino-8-oxononanoic acid via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-8-oxononanoic acid is a non-canonical amino acid of interest in various fields, including drug development and proteomics. Its structure, featuring both an amine and a ketone functional group, presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and characterization of such molecules. This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural elucidation of this compound.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for this compound in the public domain, the following data is based on established chemical shift prediction methodologies. These values serve as a robust guide for the interpretation of experimentally acquired spectra.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O.
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | 3.85 | dd | 1H | 7.5, 5.0 |
| H-3a | 1.95 | m | 1H | |
| H-3b | 1.80 | m | 1H | |
| H-4 | 1.45 | m | 2H | |
| H-5 | 1.35 | m | 2H | |
| H-6 | 1.60 | m | 2H | |
| H-7 | 2.50 | t | 2H | 7.2 |
| H-9 | 2.15 | s | 3H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O.
| Position | Predicted Chemical Shift (ppm) |
| C-1 (COOH) | 175.0 |
| C-2 (CH) | 55.0 |
| C-3 (CH₂) | 32.0 |
| C-4 (CH₂) | 25.0 |
| C-5 (CH₂) | 28.0 |
| C-6 (CH₂) | 23.0 |
| C-7 (CH₂) | 42.0 |
| C-8 (C=O) | 212.0 |
| C-9 (CH₃) | 30.0 |
Experimental Protocols
A comprehensive suite of NMR experiments is required for the complete assignment of all proton and carbon signals and to establish the connectivity of the molecule.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). D₂O is often a good starting point for amino acids.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts, multiplicities, and integrations of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. It is crucial for tracing the carbon chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each proton to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is vital for connecting molecular fragments, particularly across quaternary carbons and heteroatoms.
Data Interpretation and Structural Elucidation
The structural elucidation of this compound is a stepwise process involving the integration of data from all NMR experiments.
-
Identify Key Functional Groups: The ¹H NMR spectrum will show a characteristic singlet for the methyl protons (H-9) adjacent to the ketone. The downfield methine proton (H-2) is indicative of its proximity to the amino and carboxyl groups. The ¹³C NMR spectrum will confirm the presence of two carbonyl carbons (C-1 and C-8) at highly deshielded chemical shifts.
-
Trace the Carbon Backbone with COSY: Starting from an easily identifiable signal, such as the methine proton at H-2, the COSY spectrum will reveal its coupling to the H-3 protons. Subsequently, the correlations from H-3 to H-4, H-4 to H-5, H-5 to H-6, and H-6 to H-7 can be traced, establishing the linear aliphatic chain.
-
Assign Protons to Carbons with HSQC: The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.
-
Confirm Connectivity with HMBC: The HMBC spectrum is crucial for confirming the overall structure. Key expected correlations include:
-
The methyl protons (H-9) will show a strong correlation to the ketone carbonyl carbon (C-8) and the adjacent methylene (B1212753) carbon (C-7).
-
The H-7 protons will show correlations to C-8, C-9, and C-6.
-
The H-2 proton will show correlations to the carboxyl carbon (C-1) and the C-3 and C-4 carbons.
-
Mandatory Visualizations
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Predicted key HMBC correlations for this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and data interpretation strategies outlined in these application notes, researchers can confidently determine the complete chemical structure of this and related molecules, which is a critical step in drug discovery and development.
Application Notes and Protocols for the Incorporation of 2-Amino-8-oxononanoic Acid into Proteins in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a significant advancement in protein engineering and drug development. This technology allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. 2-Amino-8-oxononanoic acid (AON) is a particularly valuable ncAA due to its ketone handle. This functional group can be used for bioorthogonal conjugation, allowing for the site-specific labeling of proteins with a variety of molecules, such as fluorophores, crosslinkers, or drug payloads, under physiological conditions.
These application notes provide a detailed protocol for the incorporation of AON into proteins expressed in Escherichia coli using the amber stop codon suppression methodology. Additionally, protocols for the confirmation of incorporation via mass spectrometry and for the directed evolution of a specific AON-tRNA synthetase are provided.
Principle of Incorporation: Amber Codon Suppression
The genetic code is expanded to include AON through the use of an orthogonal translation system. This system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be orthogonal to the host's native translational machinery. This means the orthogonal aaRS does not aminoacylate any of the host's tRNAs, and the orthogonal tRNA is not recognized by any of the host's native aaRSs.[1][2]
For the incorporation of AON, an evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) are utilized.[3] The gene of interest is mutated to contain an amber stop codon (UAG) at the desired site of AON incorporation. When the orthogonal PylRS, tRNAPyl, and AON are present in the E. coli expression host, the PylRS specifically charges the tRNAPyl with AON. This AON-tRNAPyl then recognizes the UAG codon and inserts AON into the growing polypeptide chain, allowing for the synthesis of a full-length protein containing AON at the specified position.[1]
Experimental Workflows and Signaling Pathways
Amber Codon Suppression Workflow
Caption: Workflow for AON incorporation.
Mechanism of Amber Codon Suppression
Caption: Amber suppression mechanism.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of AON in E. coli
This protocol details the steps for expressing a target protein containing AON at a specific site.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the gene of interest with an in-frame amber (UAG) codon at the desired position.
-
Compatible plasmid encoding the evolved PylRS and tRNAPyl (e.g., pEVOL-AONRS).
-
This compound (AON)
-
Luria-Bertani (LB) medium and agar (B569324) plates
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) or other appropriate inducer
-
Standard molecular biology reagents and equipment
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid carrying the target gene and the pEVOL-AONRS plasmid using a standard transformation protocol. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add AON to the culture to a final concentration of 1-10 mM. Induce protein expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG).
-
Expression: Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: Confirmation of AON Incorporation by Mass Spectrometry
This protocol outlines the general steps for confirming the incorporation of AON into the target protein using mass spectrometry.
Materials:
-
Purified protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Protein Digestion:
-
Denature the purified protein in a suitable buffer containing a denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride).
-
Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with IAA.
-
Digest the protein with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Separate the peptides using reverse-phase liquid chromatography with a gradient of ACN in water, both containing 0.1% formic acid.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a database containing the sequence of the target protein.
-
Include the mass of AON as a variable modification on the target amino acid residue.
-
The successful identification of a peptide containing the mass shift corresponding to AON confirms its incorporation.
-
Protocol 3: Directed Evolution of a Specific AON-tRNA Synthetase
This protocol provides a general workflow for evolving an orthogonal aaRS with improved activity and specificity for AON. This is often necessary to achieve high yields of the modified protein.[4][5][6]
Workflow for Directed Evolution:
Caption: Directed evolution of an aaRS.
Procedure Outline:
-
Library Construction: Generate a library of mutant aaRS genes using methods like error-prone PCR or site-directed mutagenesis targeting the amino acid binding site.
-
Selection System: Employ a dual-selection system in E. coli.
-
Positive Selection: Use a reporter gene with an amber codon (e.g., a gene conferring antibiotic resistance). In the presence of AON, only cells with an active AON-tRNA synthetase will produce the full-length reporter protein and survive on selective media.
-
Negative Selection: Use a toxic gene with an amber codon (e.g., barnase). In the absence of AON, cells with an aaRS that incorporates a natural amino acid at the amber codon will express the toxic protein and die. This selects for synthetases that are specific for AON.
-
-
Screening and Characterization: Isolate and sequence the plasmids from surviving colonies. Characterize the activity and specificity of the evolved aaRS variants both in vitro and in vivo.
Quantitative Data Summary
The yield of protein containing a non-canonical amino acid can vary significantly depending on the specific ncAA, the efficiency of the orthogonal aaRS/tRNA pair, the position of the amber codon, and the expression host.[7] The following tables provide representative data for ncAA incorporation using evolved PylRS systems as a general guideline.
Table 1: Representative Protein Yields for ncAA Incorporation
| Non-Canonical Amino Acid | Orthogonal System | Expression Host | Typical Yield (mg/L) |
| Nε-acetyl-L-lysine | Evolved PylRS/tRNAPyl | E. coli BL21(DE3) | 5 - 15 |
| p-Azido-L-phenylalanine | Evolved TyrRS/tRNATyr | E. coli DH10B | 10 - 30 |
| This compound | Evolved PylRS/tRNAPyl | E. coli BL21(DE3) | 1 - 10 (Estimated) |
Table 2: Factors Influencing Incorporation Efficiency
| Factor | Effect on Yield | Recommendations |
| AON Concentration | Higher concentrations can improve incorporation but may be toxic. | Titrate AON concentration from 1-10 mM to find the optimal balance. |
| Expression Temperature | Lower temperatures (20-25°C) often improve protein folding and solubility. | Optimize expression temperature for the specific target protein. |
| Codon Context | The nucleotides surrounding the UAG codon can influence suppression efficiency. | If yields are low, consider moving the UAG codon to a different position. |
| aaRS/tRNA Expression Levels | Optimal levels of the orthogonal components are crucial. | Use plasmids with well-characterized promoters for the aaRS and tRNA genes. |
Conclusion
The incorporation of this compound into proteins in E. coli provides a powerful tool for site-specific protein modification. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this technology. The ability to introduce a ketone handle at a specific site opens up numerous possibilities for the development of novel protein conjugates for research, diagnostics, and therapeutic applications. Further optimization of the orthogonal translation system through directed evolution can lead to even higher yields and broader applications of this exciting technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous directed evolution of aminoacyl-tRNA synthetases. | Broad Institute [broadinstitute.org]
- 7. A robust protocol for directed aryl sulfotransferase evolution toward the carbohydrate building block GlcNAc - PubMed [pubmed.ncbi.nlm.nih.gov]
Site-Specific Protein Modification Using 2-Amino-8-oxononanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a powerful tool in basic research, diagnostics, and the development of novel therapeutics, including antibody-drug conjugates (ADCs). The ability to introduce non-natural functionalities at precise locations within a protein allows for the controlled attachment of imaging agents, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs. 2-Amino-8-oxononanoic acid is a non-canonical amino acid (ncAA) that provides a bioorthogonal keto group, enabling highly specific and efficient protein labeling under mild physiological conditions.[1][2]
This document provides detailed application notes and protocols for the site-specific incorporation of this compound into proteins and its subsequent modification.
Principle
The site-specific incorporation of this compound relies on the expansion of the genetic code.[3] An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are introduced into an expression host, typically E. coli. This orthogonal pair is engineered to recognize this compound and a unique codon, most commonly the amber stop codon (UAG), that has been introduced at the desired site in the gene of interest. During protein translation, the aaRS charges the tRNA with this compound, which is then incorporated into the polypeptide chain at the position of the amber codon.
The incorporated keto group serves as a chemical handle for bioorthogonal ligation. It reacts specifically with hydrazide or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages, respectively. This reaction is highly selective and proceeds efficiently under mild, aqueous conditions, making it ideal for modifying complex biomolecules.
Applications
The unique reactivity of the keto group makes this compound a versatile tool for a range of applications:
-
Antibody-Drug Conjugates (ADCs): The site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies (mAbs) is a critical aspect of ADC development.[4][5] The use of this compound allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for optimizing their therapeutic index.
-
Protein Labeling and Imaging: Proteins containing this compound can be readily labeled with a variety of probes, including fluorophores, biotin, and spin labels, for use in cellular imaging, pull-down assays, and structural biology studies.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties. Site-specific PEGylation using this compound ensures a homogeneous product with preserved biological activity.
-
Probing Post-Translational Modifications: this compound can serve as a non-hydrolyzable analog of acetylated lysine, enabling studies of protein acetylation.[3]
Experimental Protocols
Protocol 1: Genetic Incorporation of this compound into a Target Protein in E. coli
This protocol describes the general procedure for expressing a protein containing this compound at a specific site. Optimization of expression conditions may be required for individual target proteins.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG codon at the desired modification site.
-
Plasmid encoding the evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (pylT) (e.g., pEVOL-pylT-PylRS).
-
This compound
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression
-
Arabinose for induction of the PylRS/tRNA expression
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid containing the PylRS/tRNA pair.
-
Culture Initiation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing the antibiotics with the overnight culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction:
-
Add this compound to a final concentration of 1-2 mM.
-
Add arabinose to a final concentration of 0.02% (w/v) to induce the expression of the PylRS and tRNA.
-
Incubate for 30 minutes at 37°C.
-
Add IPTG to a final concentration of 0.5-1 mM to induce the expression of the target protein.
-
-
Protein Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours.
-
Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Site-Specific Labeling of a Keto-Modified Protein with a Hydrazide Probe
This protocol describes the labeling of a protein containing this compound with a hydrazide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Purified protein containing this compound in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Hydrazide-functionalized probe (e.g., hydrazide-fluorophore).
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
Procedure:
-
Prepare Protein Solution: Prepare a solution of the keto-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
Prepare Probe Solution: Dissolve the hydrazide probe in a compatible solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add the hydrazide probe to the protein solution at a 10- to 50-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
Removal of Excess Probe: Remove the unreacted probe by size-exclusion chromatography (e.g., using a desalting column) or dialysis.
-
Characterization: Confirm the labeling efficiency by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.
Quantitative Data
The efficiency of both the incorporation of this compound and the subsequent labeling reaction is crucial for obtaining a homogeneously modified protein. While specific yields are protein-dependent, the following table provides representative data from the literature for keto-containing amino acids.
| Parameter | Typical Range | Method of Determination |
| Incorporation Yield | 5 - 15 mg/L of culture | SDS-PAGE and Western Blot |
| Labeling Efficiency | >90% | Mass Spectrometry, Fluorescence Spectroscopy |
Note: The data presented are generalized from studies on keto-containing amino acids. Specific yields for this compound with a particular protein may vary.
Visualizations
Experimental Workflow for Site-Specific Protein Modification
Caption: Workflow for site-specific protein modification.
Bioorthogonal Ligation Chemistry
References
Application Notes & Protocols: A Novel Amine-Reactive Crosslinker for Proteomics
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying PPIs and elucidating the structural topology of protein complexes.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of a representative amine-reactive crosslinker, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), in proteomics workflows. BS3 is a homobifunctional, water-soluble, and membrane-impermeable crosslinker, making it ideal for studying cell surface protein interactions.[6]
BS3 contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of polypeptides, to form stable amide bonds.[4][7][8][9] Its spacer arm of 11.4 Å provides distance constraints for mapping protein interaction interfaces and modeling the three-dimensional structure of protein complexes.[6]
Product Information
| Product Name | Bis(sulfosuccinimidyl) suberate (BS3) |
| Molecular Formula | C₁₆H₁₄N₂Na₂O₁₄S₂ |
| Molecular Weight | 572.43 g/mol |
| Spacer Arm Length | 11.4 Å |
| Reactivity | Primary amines (e.g., lysine, N-terminus) |
| Solubility | Water-soluble |
| Cleavability | Non-cleavable |
| Storage | Store at 4°C, desiccated. |
Key Applications
-
Mapping Protein-Protein Interactions: Identify interaction partners and map binding interfaces in purified protein complexes and on the cell surface.[1][3]
-
Structural Elucidation of Protein Complexes: Provide distance constraints for computational modeling of protein complex architecture.[4][5]
-
Stabilizing Transient or Weak Interactions: Covalently capture fleeting interactions for subsequent analysis.[7]
-
In Vivo Crosslinking of Cell Surface Proteins: Investigate the organization of membrane protein complexes in their native environment.[3][10]
Experimental Protocols
In Vitro Crosslinking of Purified Proteins
This protocol describes a general procedure for crosslinking purified protein complexes. The optimal conditions, particularly the crosslinker-to-protein molar ratio, should be determined empirically for each specific system.
Materials:
-
Purified protein complex (0.1-2 mg/mL)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).
-
BS3 Crosslinker
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE analysis reagents
Protocol:
-
Prepare Protein Solution: Dissolve or dilute the purified protein complex in the Reaction Buffer to the desired concentration.
-
Prepare BS3 Solution: Immediately before use, dissolve BS3 in the Reaction Buffer to a concentration of 25 mM.
-
Initiate Crosslinking: Add the BS3 solution to the protein solution to achieve the desired final concentration. A common starting point is a 20-fold molar excess of BS3 to protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[10]
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
In Vivo Crosslinking of Cell Surface Proteins
This protocol is designed for crosslinking proteins on the surface of mammalian cells in culture.
Materials:
-
Adherent or suspension cells
-
Reaction Buffer: PBS, pH 7.2-8.0
-
BS3 Crosslinker
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Cell lysis buffer with protease inhibitors
Protocol:
-
Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing media components.
-
Prepare BS3 Solution: Immediately before use, prepare a fresh solution of BS3 in ice-cold PBS.
-
Crosslinking Reaction: Resuspend or cover the cells with the BS3 solution at a final concentration of 1-5 mM.
-
Incubation: Incubate the cells for 30 minutes at 4°C to minimize internalization of surface proteins.[10]
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at 4°C.[10]
-
Cell Lysis: Pellet the cells by centrifugation and proceed with your standard cell lysis protocol for downstream applications such as immunoprecipitation or mass spectrometry.
Mass Spectrometry Sample Preparation
Following crosslinking, the protein sample is processed for mass spectrometry analysis to identify the crosslinked peptides.
Protocol:
-
Denaturation and Reduction: Denature the crosslinked protein sample in 8 M urea (B33335). Reduce disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylation: Alkylate cysteine residues with iodoacetamide (B48618) (IAA).[5]
-
Digestion: Dilute the sample to reduce the urea concentration to below 1 M and digest the proteins with trypsin overnight at 37°C.[5]
-
Enrichment (Optional but Recommended): Enrich for crosslinked peptides using size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[4]
-
Desalting: Desalt the peptide mixture using C18 spin columns.
-
LC-MS/MS Analysis: Analyze the enriched and desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes typical quantitative data obtained from a crosslinking experiment on a hypothetical protein complex.
| Crosslinker | Protein Complex | Crosslinker:Protein Molar Ratio | Number of Identified Crosslinks | Key Interacting Subunits |
| BS3 | Proteasome | 20:1 | 152 | Rpt1-Rpt2, Rpt6-Rpn1 |
| BS3 | RNA Polymerase II | 20:1 | 98 | Rpb1-Rpb2, Rpb3-Rpb11 |
| BS3 | Ribosome | 50:1 | 287 | uL2-uL3, uS2-uS3 |
Visualizations
Caption: General workflow for protein crosslinking using BS3.
Caption: Chemical reaction of BS3 with protein primary amines.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crosslinking observed | Inactive crosslinker | Prepare fresh BS3 solution immediately before use. |
| Buffer contains primary amines | Use a non-amine-containing buffer like PBS or HEPES. | |
| Low crosslinking efficiency | Suboptimal pH | Ensure the reaction buffer is within the pH range of 7.2-8.0. |
| Insufficient crosslinker concentration | Perform a titration to determine the optimal crosslinker-to-protein ratio. | |
| Excessive aggregation/precipitation | Crosslinker concentration is too high | Decrease the crosslinker concentration. |
| Protein concentration is too high | Reduce the protein concentration. |
References
- 1. iscrm.uw.edu [iscrm.uw.edu]
- 2. Systems structural biology measurements by in vivo cross-linking with mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. brucelab.gs.washington.edu [brucelab.gs.washington.edu]
- 4. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Quantification of 2-Amino-8-oxononanoic Acid in Biological Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-8-oxononanoic acid is a keto-amino acid that is of growing interest in biomedical research. Its structural similarity to other biologically important molecules suggests potential roles in various metabolic pathways. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for elucidating its physiological functions, identifying its role as a potential biomarker, and for applications in drug development. This document provides a detailed guide for the quantification of this compound, offering established protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Given the limited literature specifically on this compound, the methodologies presented here are adapted from robust, validated methods for the analysis of similar long-chain and keto-amino acids.
Analytical Methodologies
The quantification of this compound in complex biological samples presents analytical challenges due to its polar nature and potential for low endogenous concentrations. Two primary analytical approaches are recommended: HPLC with pre-column derivatization for fluorescence detection and direct analysis by LC-MS/MS.
1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This widely accessible and highly sensitive method involves a chemical derivatization step to attach a fluorescent tag to the amino acid, enhancing its detection.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, allowing for direct analysis without the need for derivatization, thereby simplifying sample preparation.[1][2][3][4]
Data Presentation: Quantitative Method Performance
The following tables summarize the expected quantitative performance characteristics for the proposed analytical methods. These values are based on typical performance for the analysis of similar analytes and should be validated for this compound in your laboratory.
Table 1: HPLC with Fluorescence Detection - Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 nM |
| Limit of Quantitation (LOQ) | 5 - 30 nM |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Table 2: LC-MS/MS - Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 5 nM |
| Limit of Quantitation (LOQ) | 0.5 - 15 nM |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90 - 110% |
Experimental Protocols
Sample Preparation for Biological Fluids (Plasma, Serum, Urine)
Proper sample handling and preparation are critical for accurate quantification. To avoid changes in amino acid concentrations, plasma should be deproteinized as soon as possible after collection.[5] If immediate analysis is not possible, deproteinized and buffered plasma samples can be stored at -18°C or lower.[5]
1. Protein Precipitation:
-
To 100 µL of the biological sample (plasma, serum, or urine), add 300 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for further processing.
Protocol 1: HPLC with Pre-column Derivatization and Fluorescence Detection
This protocol is adapted from established methods for α-keto acid analysis using 1,2-diamino-4,5-methylenedioxybenzene (DMB) as the derivatizing agent, which reacts with the α-keto group to form a fluorescent product.[7]
1. Derivatization Procedure:
-
Prepare a DMB solution (1.6 mg/mL) in a solution containing 4.9 mg/mL sodium sulfite, 70 µL/mL 2-mercaptoethanol, and 58 µL/mL concentrated HCl in water.[7]
-
To 50 µL of the prepared supernatant, add 50 µL of the DMB solution in a sealed reaction vial.
-
Heat the mixture at 85°C for 45 minutes.[7]
-
Cool the reaction mixture on ice for 5 minutes.[7]
-
To neutralize the acidic solution and ensure a single peak, dilute the solution five-fold with a 65 mM NaOH aqueous solution.[7]
-
Inject 20 µL of the final solution into the HPLC system.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Fluorescence Detector | Excitation: 350 nm, Emission: 450 nm (optimized for DMB derivatives) |
Protocol 2: LC-MS/MS Analysis (Direct)
This protocol allows for the direct quantification of this compound without derivatization, leveraging the sensitivity and specificity of tandem mass spectrometry.[1][2][3]
1. Sample Preparation:
-
Follow the protein precipitation step as described above.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 5% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a pure standard of this compound. Precursor ion will be [M+H]+. Product ions will be determined from fragmentation. |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Hypothetical metabolic pathway involving this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the quantification of this compound in biological samples. While direct experimental data for this specific analyte is scarce, the adapted methods from the broader analysis of keto-amino acids offer a solid starting point for researchers. Both the HPLC with fluorescence detection and the LC-MS/MS methods provide high sensitivity and reliability. It is imperative that any method be thoroughly validated in the end-user's laboratory to ensure accurate and reproducible results. The successful implementation of these methods will be instrumental in advancing our understanding of the biological significance of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 5. Assay analysis of keto-analogues of essential amino acid calcium salt - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Unlocking Site-Specific Protein Modification: Applications of 2-Amino-8-oxononanoic Acid in Biotechnology Research
The ability to introduce precise modifications to proteins at specific sites is a cornerstone of modern biotechnology, enabling detailed studies of protein function, the development of novel therapeutics, and the creation of advanced biomaterials. A key player in this field is the non-canonical amino acid, 2-Amino-8-oxononanoic acid. This molecule serves as a powerful tool for researchers, providing a bio-orthogonal keto handle for the site-specific labeling and engineering of proteins.
This application note provides a comprehensive overview of the use of this compound in biotechnology research. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this technology for their own investigations. Included are detailed protocols for the genetic incorporation of this unnatural amino acid into proteins in E. coli and its subsequent chemoselective labeling, as well as quantitative data to guide experimental design.
Principle of the Method
The utility of this compound lies in its unique chemical structure. It possesses a keto group, a chemical functionality that is bio-orthogonal, meaning it does not react with the native functional groups found in proteins and other biomolecules within a cell. This keto group can be specifically targeted by molecules containing hydrazide or alkoxyamine moieties, forming a stable hydrazone or oxime bond, respectively. This highly selective reaction, known as chemoselective ligation, allows for the attachment of a wide variety of probes, tags, or other molecules to a protein at a predetermined site.[1][2]
The site-specific incorporation of this compound into a target protein is achieved through the expansion of the genetic code.[1] This involves the use of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. The engineered aaRS is specifically evolved to recognize this compound and charge it onto the corresponding tRNA. This charged tRNA then recognizes a specific codon, typically a nonsense or "stop" codon like the amber codon (UAG), that has been introduced into the gene encoding the protein of interest at the desired location. When the ribosome encounters this codon during protein translation, it incorporates this compound instead of terminating protein synthesis.
Applications in Biotechnology and Drug Development
The ability to site-specifically label proteins with this compound has a wide range of applications in biotechnology and drug development:
-
Fluorescent Labeling for Imaging and Biophysical Studies: By reacting the incorporated keto group with a fluorescent hydrazide or alkoxyamine dye, researchers can attach a fluorescent probe to a specific site on a protein. This enables a variety of applications, including:
-
Fluorescence Resonance Energy Transfer (FRET): Studying protein conformational changes and protein-protein interactions.
-
Super-resolution Microscopy: Visualizing the precise localization of proteins within cells.
-
Single-molecule studies: Investigating the dynamics and function of individual protein molecules.
-
-
Attachment of Biotin for Purification and Detection: Biotin can be conjugated to the protein of interest, facilitating its purification using streptavidin-based affinity chromatography and its detection in various assays.
-
Development of Antibody-Drug Conjugates (ADCs): The keto handle can be used to attach cytotoxic drugs to antibodies with a precise stoichiometry and at a specific site, leading to the development of more homogeneous and potentially more effective ADCs for cancer therapy.
-
Protein-Protein Crosslinking: Bifunctional crosslinkers containing both a hydrazide/alkoxyamine group and another reactive group can be used to study protein-protein interactions by covalently trapping interacting partners.
-
Surface Immobilization: Proteins can be site-specifically immobilized onto surfaces functionalized with hydrazide or alkoxyamine groups for the development of biosensors and protein microarrays.
Quantitative Data Summary
The efficiency of both the incorporation of this compound and the subsequent labeling reaction is a critical factor for the successful application of this technology. The following table summarizes typical quantitative data obtained from studies utilizing this unnatural amino acid.
| Parameter | Typical Value | Notes |
| Protein Yield (with this compound) | 1-5 mg per liter of E. coli culture | Yield can be highly dependent on the target protein, the expression vector, and the specific mutant of the aminoacyl-tRNA synthetase used. |
| Incorporation Efficiency | >95% | Determined by mass spectrometry, indicating high fidelity of the engineered synthetase for this compound. |
| Labeling Reaction Time | 1-12 hours | Reaction time can be influenced by the concentration of the labeling probe, pH, and temperature. |
| Labeling Efficiency | >90% | Typically achieved with a 10- to 50-fold molar excess of the hydrazide or alkoxyamine probe. |
Experimental Protocols
The following protocols provide a general framework for the genetic incorporation of this compound into a target protein in E. coli and its subsequent labeling with a hydrazide-functionalized probe.
Protocol 1: Genetic Incorporation of this compound
This protocol describes the expression of a target protein containing this compound at a specific site. It is based on the co-expression of the target protein gene (containing an in-frame amber codon) and a plasmid encoding the evolved pyrrolysyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber (TAG) codon at the desired position.
-
Plasmid encoding the evolved pyrrolysyl-tRNA synthetase and its cognate tRNA (e.g., pEVOL-pylT).
-
LB medium and LB agar (B569324) plates with appropriate antibiotics.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Arabinose.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow the culture overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction:
-
Add this compound to a final concentration of 1 mM.
-
Add arabinose to a final concentration of 0.2% (w/v) to induce the expression of the synthetase/tRNA pair.
-
Incubate the culture for 15 minutes at 37°C with shaking.
-
Add IPTG to a final concentration of 1 mM to induce the expression of the target protein.
-
-
Protein Expression: Continue to incubate the culture at 30°C for 12-16 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
-
Protein Purification: Purify the target protein containing this compound using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
Protocol 2: Hydrazide-Based Labeling of the Keto-Modified Protein
This protocol describes the labeling of the purified protein containing this compound with a hydrazide-functionalized probe (e.g., a fluorescent dye).
Materials:
-
Purified protein containing this compound.
-
Labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Hydrazide-functionalized probe (e.g., Alexa Fluor 488 hydrazide).
-
Aniline (B41778) (optional, as a catalyst).
-
Desalting column or dialysis tubing for removal of excess probe.
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Prepare Probe Solution: Dissolve the hydrazide-functionalized probe in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
Labeling Reaction:
-
Add the hydrazide probe stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein.
-
(Optional) Add aniline to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Removal of Excess Probe: Remove the unreacted probe from the labeled protein using a desalting column or by dialysis against a suitable buffer.
-
Characterization: Confirm the successful labeling of the protein by methods such as SDS-PAGE with in-gel fluorescence imaging and mass spectrometry.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the application of this compound for site-specific protein modification.
Caption: Workflow for site-specific protein labeling.
Caption: Hydrazone ligation reaction scheme.
References
Troubleshooting & Optimization
"2-Amino-8-oxononanoic acid" purification challenges and solutions
Welcome to the technical support center for 2-Amino-8-oxononanoic acid (AONA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its bifunctional nature, possessing both a basic amino group and an acidic carboxylic acid group, as well as a reactive ketone moiety. Key challenges include:
-
Amphoteric Properties: Its zwitterionic nature can lead to solubility issues and complex behavior on chromatography media.
-
Co-eluting Impurities: Structurally similar impurities from the synthesis, such as deletion or insertion products, can be difficult to separate.[1][2][3]
-
Instability: The ketone group can be susceptible to degradation, and the amino group can undergo side reactions if not properly protected during certain purification steps.[4] The α-keto acid structure can be susceptible to hydrolysis.[4]
-
Protecting Group Residues: Incomplete removal of protecting groups used during synthesis can result in impurities that are challenging to remove.[3][5]
Q2: How can I assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating AONA from non-polar impurities. For chiral purity, a chiral HPLC method would be necessary.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities, though derivatization of the polar amino and carboxylic acid groups is required.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of AONA and identify impurities without the need for reference standards for every impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of MS, making it ideal for identifying unknown impurities.[12][13]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Precipitation during chromatography | - Adjust the pH of the mobile phase to increase the solubility of AONA. Since amino acids can have low solubility at their isoelectric point, moving the pH away from this point can improve solubility.[14] - Decrease the sample concentration loaded onto the column. |
| Incomplete elution from chromatography column | - For ion-exchange chromatography, increase the salt concentration or change the pH of the elution buffer to ensure complete desorption. - For reversed-phase chromatography, increase the percentage of organic solvent in the mobile phase during the elution step. |
| Product degradation | - If the ketone group is suspected to be unstable, consider performing purification steps at lower temperatures. - For long-term storage, consider converting AONA to its hydrochloride salt, which may offer enhanced stability.[15] |
| Loss during recrystallization | - Ensure the minimum amount of hot solvent is used for dissolution.[16][17] - Cool the solution slowly to promote the formation of larger, purer crystals.[18] - After filtration, wash the crystals with a small amount of cold solvent to minimize dissolution of the product.[16] |
Issue 2: Persistent Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Co-eluting impurities in chromatography | - Optimize the chromatography method. For ion-exchange, adjust the pH gradient. For reversed-phase, modify the organic solvent gradient or try a different column chemistry (e.g., C8 instead of C18).[7] - Employ an orthogonal purification method. For example, if you used ion-exchange, follow it with reversed-phase chromatography. |
| Residual starting materials or synthesis by-products | - If impurities are significantly different in polarity, a simple liquid-liquid extraction may be effective prior to chromatography. - For impurities with different functional groups, consider using a scavenger resin. |
| Protecting group residues | - Ensure the deprotection step in your synthesis was complete. It may be necessary to repeat the deprotection step on the impure product. |
| Formation of diastereomers | - If your synthesis is not stereospecific, you may have a mixture of diastereomers. These can often be separated by chiral chromatography. |
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography for AONA Purification
This protocol is a general guideline and should be optimized for your specific sample.
-
Resin Selection and Preparation:
-
Choose a strong cation exchange resin (e.g., Dowex 50) in the H⁺ form.
-
Prepare a slurry of the resin in deionized water and pack it into a column.
-
Wash the column with 3-5 column volumes of deionized water, followed by equilibration with the starting buffer (e.g., 0.1 M acetic acid).[19]
-
-
Sample Preparation and Loading:
-
Dissolve the crude AONA in the starting buffer. Ensure the pH is low enough to have the amino group protonated (pH < pKa of the amino group).
-
Filter the sample to remove any particulate matter.
-
Load the sample onto the equilibrated column at a slow flow rate.
-
-
Washing:
-
Wash the column with 3-5 column volumes of the starting buffer to remove neutral and acidic impurities.
-
-
Elution:
-
Elute the bound AONA using a linear gradient of increasing pH or ionic strength. A common eluent is aqueous ammonia (B1221849) (e.g., 0 to 2 M gradient).[19]
-
Collect fractions and monitor for the presence of AONA using a suitable analytical technique (e.g., TLC with ninhydrin (B49086) staining or HPLC).
-
-
Product Recovery:
-
Pool the fractions containing pure AONA.
-
Remove the eluent by rotary evaporation. If a volatile buffer like ammonium (B1175870) acetate (B1210297) was used, it can be removed by lyophilization.
-
Protocol 2: Recrystallization of AONA
-
Solvent Selection:
-
Test the solubility of your crude AONA in various solvents at room temperature and at their boiling points. An ideal solvent will have low solubility at room temperature and high solubility at elevated temperatures.[18] Common solvent systems for amino acids include water/ethanol or water/acetone mixtures.
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.[16]
-
Dry the crystals in a vacuum oven at a moderate temperature.
-
Visualizations
Caption: A typical multi-step purification workflow for this compound.
Caption: A decision tree for troubleshooting low yields during purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. omizzur.com [omizzur.com]
- 4. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. conductscience.com [conductscience.com]
- 7. hplc.eu [hplc.eu]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diaion.com [diaion.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. LabXchange [labxchange.org]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-8-oxononanoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-8-oxononanoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis protocols and improve yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Suboptimal reaction conditions in one or more steps. | Review each step of your synthesis pathway. Key reactions like the Wittig reaction are sensitive to conditions. Ensure anhydrous solvents and an inert atmosphere (e.g., argon) where required. Consider optimizing temperature, reaction time, and stoichiometry of reagents. For instance, in related syntheses, the Wittig reaction yield was significantly different depending on the protecting group used.[1] |
| Incomplete reactions or side product formation. | Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider adding fresh reagents or catalyst. If side products are observed, purification after each step is crucial. | |
| Degradation of intermediates. | Some intermediates may be unstable. It is advisable to use them immediately in the next step or store them under appropriate conditions (e.g., low temperature, inert atmosphere). | |
| Difficulty in Purification | Impurities with similar polarity to the desired product. | Employ high-performance column chromatography with a carefully selected solvent system. Gradient elution may be necessary to separate closely related compounds. Recrystallization from a suitable solvent system, such as an aqueous solution of acetic acid, can also be an effective purification method for long-chain amino acids.[2] |
| Presence of unreacted starting materials. | Optimize the stoichiometry of your reagents to ensure complete conversion of the limiting reactant. Quenching the reaction appropriately can also help to remove some unreacted reagents. | |
| Inconsistent Results | Variability in reagent quality. | Use high-purity, anhydrous solvents and reagents from reputable suppliers. Some reagents, like organometallics (e.g., n-BuLi, LiHMDS), should be titrated before use to determine their exact concentration.[1] |
| Atmospheric moisture affecting sensitive reactions. | Ensure all glassware is oven-dried and cooled under a stream of inert gas. Perform moisture-sensitive reactions under an inert atmosphere (argon or nitrogen). | |
| Problems with Protecting Groups | Incomplete protection or deprotection. | For Boc protection, ensure the use of an appropriate base like triethylamine (B128534) and suitable reaction conditions.[1] For Fmoc protection, using FmocCl in the presence of a base like potassium carbonate is a common method.[1] For deprotection, acidic conditions (for Boc) or basic conditions (for Fmoc) should be optimized in terms of concentration and reaction time to avoid side reactions. |
| Protecting group is not stable under reaction conditions. | Choose a protecting group that is orthogonal to the reaction conditions of subsequent steps. For example, if your synthesis involves acidic conditions, an acid-labile protecting group like Boc might not be suitable. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound and its analogs?
A common and effective starting material is L-glutamic acid, which can be converted to a key aldehyde intermediate in a high-yield, two-step process.[1][3] This approach allows for the establishment of the desired stereochemistry at the alpha-amino position.
Q2: Which reaction is typically used to form the carbon backbone of the molecule?
The Wittig reaction is a key step in several reported syntheses to form the carbon chain.[1][3] This involves reacting a suitable phosphonium (B103445) ylide with an aldehyde derived from a protected amino acid like L-glutamic acid. The choice of protecting groups on the phosphonium salt can influence the yield of this reaction.[1]
Q3: How can I protect the amino group, and which protecting group is best?
Common protecting groups for the amino functionality include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The choice depends on the overall synthetic strategy and the reaction conditions of subsequent steps. Boc is typically removed under acidic conditions, while Fmoc is base-labile. Both have been successfully used in the synthesis of related compounds.[1][4][5]
Q4: What are the key steps to achieve a good overall yield?
To achieve a good overall yield, it is crucial to optimize each step of the synthesis. For a multi-step synthesis starting from L-glutamic acid, an overall yield of around 30-47% has been reported for similar structures.[1][4][5] Key factors include using high-purity reagents, maintaining anhydrous and inert conditions for sensitive reactions, and careful purification of intermediates.
Q5: Are there alternative synthetic routes to consider?
Yes, alternative routes include convergent approaches where different fragments of the molecule are synthesized separately and then combined.[4][5] Cross-metathesis reactions have also been explored as a key step in forming the carbon backbone.[4] For the synthesis of related oxo- or amino- nonanoic acids, methods involving oxidative cleavage of unsaturated fatty acids followed by reductive amination have also been described.[6]
Experimental Protocols
Synthesis of L-2-amino-8-oxodecanoic acid from L-glutamic acid
This protocol is based on a reported synthesis of a closely related analog and provides a general framework.[1]
Step 1: Preparation of Aldehyde Intermediate from L-Glutamic Acid
The starting aldehyde can be obtained from L-glutamic acid in two steps with a high yield (around 91%).[1] This involves the protection of the amino group and the carboxylic acid, followed by selective reduction.
Step 2: Wittig Reaction
-
Prepare the phosphonium ylide by reacting a suitable phosphonium salt with a strong base like n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperature (-78 °C).
-
Add a solution of the aldehyde intermediate (from Step 1) in THF to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for several hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂), wash the organic layer, dry it over MgSO₄, and concentrate it under reduced pressure.
-
Purify the resulting alkene by column chromatography.
Step 3: Hydrogenation
-
Dissolve the alkene from Step 2 in a suitable solvent like ethyl acetate (B1210297) (EtOAc).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., 5 atm) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with the solvent.
-
Evaporate the solvent to obtain the saturated product.
Step 4: Hydrolysis (Deprotection)
-
Perform a basic hydrolysis using a base like 1 N sodium hydroxide (B78521) (NaOH) in methanol (B129727) (MeOH) to deprotect any ester groups.
-
Follow with acidic hydrolysis using an acid like 6 N hydrochloric acid (HCl) in THF to remove the remaining protecting groups and yield the final product as its hydrochloride salt.[1]
Data Summary
The following table summarizes yields reported for key steps in the synthesis of L-2-amino-8-oxodecanoic acid, a close analog of this compound.
| Step | Reactants | Product | Reported Yield | Reference |
| Aldehyde Synthesis | L-Glutamic Acid | Aldehyde intermediate 7 | ~91% | [1] |
| Wittig Reaction | Phosphonium salt 6a + Aldehyde 7 | Alkene 9a | 72% | [1] |
| Hydrogenation | Alkene 9a | Saturated ester 10a | 98% | [1] |
| Hydrolysis | Saturated ester 10a | L-2-amino-8-oxodecanoic acid (Aoda) | 79% | [1] |
| Overall Yield | From phosphonium salt precursor 4 | L-2-amino-8-oxodecanoic acid (Aoda) | 47% | [1] |
Visualizations
Synthesis Workflow for this compound Analog
Caption: A simplified workflow for the synthesis of a this compound analog.
References
- 1. scispace.com [scispace.com]
- 2. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ES2393600T3 - Method of synthesis of amino-9-nonanoic acid or its esters from unsaturated natural fatty acids - Google Patents [patents.google.com]
"2-Amino-8-oxononanoic acid" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 2-Amino-8-oxononanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A: Solid this compound, particularly the hydrochloride (HCl) salt form, should be stored at 4°C in a tightly sealed container, away from moisture. The hydrochloride salt form is generally preferred due to its enhanced water solubility and stability.[1]
Q2: How should I prepare and store stock solutions of this compound?
A: Stock solutions should be prepared in an appropriate solvent, such as DMSO. For optimal stability, it is recommended to store stock solutions in sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2] Always ensure the container is sealed to prevent moisture absorption.[2]
Q3: How long are working solutions of this compound stable?
A: It is highly recommended to prepare working solutions fresh on the day of use, especially for in vivo experiments. The stability of diluted working solutions can be influenced by the buffer composition, pH, and temperature.
Q4: What is the general stability of the keto group in this compound?
A: The keto group in this compound is a reactive moiety. Its reaction via carbonyl condensation generally has slow kinetics and may require acidic pH to achieve acceptable conversion rates. Hydrazones formed from the reaction of the keto group are reported to be stable at a pH range of 6-8 for at least 12 hours at 22°C, but they are labile under more acidic conditions.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | Poor solubility or supersaturation. | Gently warm the solution and/or sonicate to aid in redissolving the compound. For future preparations, consider optimizing the solvent or concentration. |
| Inconsistent experimental results | Degradation of the compound in working solutions. | Prepare working solutions fresh before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation to minimize degradation. |
| Low yield in labeling reactions | Suboptimal pH for the reaction. Slow reaction kinetics. | The reactivity of the keto group is pH-dependent. Optimize the reaction pH, keeping in mind that acidic conditions may be required for some reactions, while hydrazone formation is more stable at pH 6-8.[3] Allow for sufficient reaction time, as carbonyl condensation reactions can be slow. |
| Compound degradation suspected | Improper storage conditions (exposure to moisture, light, or non-recommended temperatures). | Review storage conditions for both solid compound and solutions. Ensure containers are tightly sealed and stored at the recommended temperatures, protected from light. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Conditions |
| Solid (HCl salt) | 4°C | Long-term | Sealed container, away from moisture.[1] |
| Stock Solution | -80°C | Up to 6 months | Sealed container, away from moisture.[2] |
| Stock Solution | -20°C | Up to 1 month | Sealed container, away from moisture.[2] |
| Working Solution | N/A | Same day use | Prepare fresh for each experiment. |
Experimental Protocols
Protocol for Assessing Solution Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound in a specific buffer system.
-
Preparation of Stock Solution:
-
Accurately weigh the solid this compound.
-
Dissolve in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
-
Preparation of Test Samples:
-
Dilute the stock solution to the final desired concentration in the test buffer (e.g., PBS, pH 7.4).
-
Prepare multiple identical samples for analysis at different time points.
-
-
Incubation:
-
Store the test samples under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
Protect samples from light if light sensitivity is being assessed.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from a sample.
-
Immediately analyze the sample for the concentration of this compound.
-
-
Analytical Method:
-
Use a validated analytical method such as HPLC-UV or LC-MS to quantify the remaining amount of this compound.
-
Monitor for the appearance of degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate and half-life of the compound under the tested conditions.
-
Visualizations
Caption: Workflow for assessing the solution stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Optimizing HPLC Separation of 2-Amino-8-oxononanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2-Amino-8-oxononanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: For a novel amino acid like this compound, a good starting point is to adapt methods used for other underivatized amino acids.[1][2] A reversed-phase HPLC (RP-HPLC) method is a common and powerful technique for separating biomolecules.[3][4][5] Consider starting with a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[1][4][6]
Q2: Should I derivatize this compound before HPLC analysis?
A2: Derivatization can improve the chromatographic properties and detectability of amino acids, especially for UV or fluorescence detection.[7][8][9] Common derivatizing agents include phenylisothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA).[7][8] However, direct analysis of underivatized amino acids is also possible and can be advantageous by simplifying sample preparation.[1][2][9][10][11] The decision to derivatize depends on the required sensitivity, the presence of a suitable chromophore on the molecule, and the available detection methods.
Q3: What detection method is most suitable for this compound?
A3: As this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., ~200-220 nm) might be possible but may lack sensitivity and selectivity.[1] If derivatization is performed, UV or fluorescence detection can be highly effective.[7][8] For underivatized analysis, mass spectrometry (LC-MS) is an excellent choice as it provides high sensitivity and specificity.[3]
Q4: How can I improve the resolution between this compound and other components in my sample?
A4: To improve resolution, you can optimize several parameters:
-
Mobile Phase Composition: Adjust the ratio of organic modifier to the aqueous buffer. A lower percentage of organic solvent generally increases retention time on a reversed-phase column.[4]
-
pH of the Mobile Phase: The pH of the mobile phase can significantly affect the retention of ionizable compounds like amino acids.[12][13] Experiment with a pH range around the isoelectric point of this compound.
-
Gradient Elution: Employing a gradient elution, where the concentration of the organic modifier is increased over time, can effectively separate components with different polarities.[1][2][14]
-
Column Chemistry: If a C18 column does not provide adequate separation, consider trying other stationary phases like C8, phenyl-hexyl, or a column designed for polar compounds.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | The free silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with the amine group of the amino acid, causing peak tailing.[15] Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mitigate this issue.[7] Also, ensure the mobile phase pH is appropriate to control the ionization of the analyte and silanol groups.[13] |
| Column Overload | Injecting too much sample can lead to peak fronting.[16][17] Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Contaminants on the column or degradation of the stationary phase can cause poor peak shapes.[12][16] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[16] |
| Inappropriate Mobile Phase pH | An incorrect mobile phase pH can lead to tailing or fronting peaks.[12] It's important to adjust the pH to an optimal value.[13] |
Issue 2: Broad Peaks
Possible Causes & Solutions
| Cause | Solution |
| Large Dead Volume | Excessive tubing length or fittings with large internal diameters can contribute to peak broadening. Ensure all connections are made with appropriate low-dead-volume fittings and tubing.[13] |
| Column Inefficiency | A worn-out or poorly packed column will result in broad peaks.[12] Consider replacing the column. |
| Slow Elution | If the mobile phase is too weak, the analyte will move slowly through the column, leading to band broadening. Increase the organic solvent concentration in the mobile phase.[12] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak broadening. Whenever possible, dissolve the sample in the initial mobile phase.[17] |
Issue 3: Ghost Peaks
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or buffer salts can appear as ghost peaks.[16] Use high-purity, HPLC-grade solvents and freshly prepared buffers.[6][16] |
| Carryover from Previous Injections | Residual sample from a previous injection can elute as a ghost peak in a subsequent run.[12] Implement a robust needle wash protocol and flush the column between injections. |
| System Contamination | Contamination can originate from any part of the HPLC system, including vials, caps, and solvent reservoirs. Ensure all components are clean. |
Experimental Protocols
General Protocol for Reversed-Phase HPLC of Underivatized this compound
This protocol provides a starting point for method development. Optimization will be required.
-
Column: C18, 5 µm particle size, 150 mm x 4.6 mm I.D.[1]
-
Mobile Phase A: 10 mM Phosphate Buffer, pH adjusted to 7.4.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30.1-35 min: Return to 100% A and re-equilibrate.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm or Mass Spectrometry.[1]
-
Injection Volume: 10 µL.
Quantitative Data Summary
| Parameter | Condition 1 (Starting Point) | Condition 2 (Optimized for Hydrophilic Amino Acids) | Condition 3 (Optimized for Hydrophobic Amino Acids) |
| Column | C18, 5 µm, 150 x 4.6 mm | C18, 3 µm, 100 x 4.6 mm | Phenyl-Hexyl, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 10 mM Phosphate Buffer, pH 7.4 | 0.05 M Sodium Acetate + 2.75 ml/L Triethylamine, pH 6.4 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 50% Mobile Phase A, 40% Acetonitrile, 10% Methanol[7] | Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C | 40 °C |
Visualizations
Experimental Workflow for HPLC Method Development
Caption: A general workflow for developing an HPLC method for a new analyte.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. veeprho.com [veeprho.com]
- 5. moravek.com [moravek.com]
- 6. welch-us.com [welch-us.com]
- 7. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jocpr.com [jocpr.com]
- 11. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uhplcs.com [uhplcs.com]
- 13. bvchroma.com [bvchroma.com]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. mastelf.com [mastelf.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Solubility of "2-Amino-8-oxononanoic acid" Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Amino-8-oxononanoic acid" hydrochloride. The information is designed to address common challenges related to the compound's poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" hydrochloride and what are its common applications?
A1: "this compound" hydrochloride is the hydrochloride salt of this compound, a non-canonical amino acid. It is primarily used in protein engineering and modification. Its key feature is a keto group, which allows for site-specific labeling of proteins with various probes under mild conditions, close to physiological pH.[1][2] This makes it a valuable tool for studying protein function, interactions, and localization.
Q2: I'm having trouble dissolving "this compound" hydrochloride. What are the recommended solvents?
A2: Due to its hydrochloride salt form, "this compound" hydrochloride exhibits limited solubility in many common solvents. Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended solvent for in vitro applications.[3][4] For in vivo studies, specific formulations involving co-solvents are often necessary.[5]
Q3: Are there any general tips for dissolving this compound?
A3: Yes, several general laboratory techniques can aid in the dissolution of poorly soluble compounds like "this compound" hydrochloride:
-
Sonication: Applying ultrasonic waves can help break down solute particles and enhance solvation.[3]
-
Gentle Warming: Increasing the temperature of the solvent can increase the solubility of many compounds. However, it is crucial to do this cautiously to avoid degradation of the compound. The effect of temperature on the solubility of amino acids can vary.[6][7][8]
-
pH Adjustment: The solubility of amino acid hydrochlorides is often pH-dependent. Adjusting the pH of the solution can significantly impact solubility.[9][10][11][12]
-
Vortexing/Stirring: Continuous agitation ensures that the solute is well-dispersed in the solvent, facilitating dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO at room temperature. | Insufficient agitation or presence of aggregates. | Use an ultrasonic bath to aid dissolution. Ensure the DMSO is anhydrous, as hygroscopic DMSO can negatively impact solubility.[3] |
| Precipitation occurs when preparing an aqueous solution. | The compound has low aqueous solubility. The pH of the solution is at or near the isoelectric point of the amino acid. | Forcing dissolution in purely aqueous solutions may be difficult. Consider using a co-solvent system or adjusting the pH. The solubility of amino acids is generally lowest at their isoelectric point and increases in acidic or basic conditions.[9][12] |
| The compound is not soluble enough for my in vivo experiment. | Standard aqueous buffers are not suitable for achieving the required concentration. | Utilize a pre-formulated solvent system designed for in vivo use. Examples include combinations of DMSO, PEG300, Tween-80, and saline, or formulations with cyclodextrins.[4][5] |
| I'm unsure about the stability of my stock solution. | Improper storage conditions leading to degradation. | Store stock solutions at -20°C or -80°C. At -20°C, use within one month. At -80°C, use within six months. Always store in a sealed container to protect from moisture.[3] |
Data Presentation: Solubility of "this compound" Hydrochloride
The following tables summarize the available quantitative data on the solubility of "this compound" hydrochloride in various solvent systems.
Table 1: In Vitro Solubility
| Solvent | Concentration | Method | Reference |
| DMSO | 50 mg/mL (223.51 mM) | Requires ultrasonication | [3][4] |
Table 2: In Vivo Formulations
| Formulation | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.55 mg/mL (20.34 mM) | [4][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.18 mM) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.18 mM) | [4] |
Experimental Protocols
Protocol 1: Site-Specific Protein Labeling with "this compound" Hydrochloride
This protocol outlines the general steps for incorporating "this compound" into a target protein and subsequent labeling.
1. Gene Mutagenesis:
- Introduce an amber stop codon (TAG) at the desired site of labeling in the gene of the target protein using site-directed mutagenesis.
2. Transformation:
- Co-transform an appropriate bacterial expression strain (e.g., E. coli) with two plasmids:
- The plasmid containing the mutated gene of the target protein.
- A plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for "this compound".
3. Protein Expression:
- Culture the transformed cells in a suitable growth medium.
- Induce protein expression.
- Supplement the culture medium with "this compound" hydrochloride to a final concentration that allows for its incorporation into the protein at the site of the amber codon.
4. Protein Purification:
- Lyse the cells and purify the target protein containing the incorporated keto-amino acid using standard chromatography techniques (e.g., affinity chromatography).
5. Labeling Reaction:
- Prepare a solution of the purified protein in a suitable buffer (e.g., PBS, pH 7.4).
- Add a solution of the desired labeling probe (e.g., a fluorescent dye or biotin (B1667282) derivative with a hydroxylamine (B1172632) or hydrazide reactive group) to the protein solution.
- Incubate the reaction mixture under appropriate conditions (e.g., room temperature for 1-2 hours) to allow for the formation of a stable oxime or hydrazone bond between the keto group of the amino acid and the reactive group of the probe.
6. Removal of Excess Probe:
- Separate the labeled protein from the unreacted probe using size-exclusion chromatography or dialysis.
Visualizations
Caption: Experimental workflow for site-specific protein labeling.
Caption: Metabolic fate of keto-containing amino acids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. This compound hydrochloride | 氨基酸 | MCE [medchemexpress.cn]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Amino Acids in the Eutectic Solvent Constituted by Sodium Acetate Trihydrate and Urea and in Its Mixture with Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 12. quora.com [quora.com]
Technical Support Center: 2-Amino-8-oxononanoic Acid Protein Labeling
Welcome to the technical support center for protein labeling with 2-Amino-8-oxononanoic acid (AooA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully applying this technique. AooA is a non-canonical amino acid containing a keto group, enabling site-specific protein modification through bioorthogonal ligation.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound (AooA) and how is it used for protein labeling?
A1: this compound (AooA) is an unnatural amino acid that can be incorporated into proteins during synthesis.[1] Its key feature is an oxo- (keto) group, which serves as a chemical handle for "bioorthogonal" reactions. This means the keto group is chemically inert within the cellular environment but can react specifically with an external labeling reagent.[2][3] The most common reactions are condensations with hydrazide or aminooxy-functionalized probes (e.g., fluorescent dyes, biotin, or drugs) to form hydrazone or oxime linkages, respectively.[4][5][6]
Q2: How is AooA incorporated into a target protein?
A2: AooA is typically incorporated into a protein at a specific site using the genetic code expansion technique.[7] This involves an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often the amber stop codon, UAG) and inserts AooA at that position during protein translation.[7][8] Alternatively, metabolic labeling can be used where AooA, as an analog of a natural amino acid, is incorporated more generally into newly synthesized proteins.[2][3][9]
Q3: What are the main differences between oxime and hydrazone ligation?
A3: Oxime and hydrazone ligations are the primary methods for labeling keto-containing proteins. Oxime bonds are formed between the keto group of AooA and an aminooxy-functionalized probe, while hydrazone bonds are formed with a hydrazide probe.[6] Generally, oxime linkages are more stable than hydrazone linkages, particularly at acidic pH.[6][10] However, hydrazone formation can sometimes be faster.[4][5] The choice between the two depends on the desired stability of the final conjugate and the reaction kinetics required for the specific application.
Q4: What are the advantages of using AooA for site-specific labeling?
A4: Site-specific labeling with AooA offers several advantages over traditional methods that target natural amino acids like lysine (B10760008) or cysteine. These include:
-
Homogeneity: The label is attached at a precise location, resulting in a uniform product.[11]
-
Preservation of Function: Modification at a pre-determined site away from active or binding sites is less likely to disrupt protein function.[7]
-
Bioorthogonality: The keto handle does not react with other functional groups in the cell, preventing off-target labeling.[3]
-
Versatility: A wide range of probes can be attached to the keto group, including fluorophores, affinity tags, and therapeutic agents.[2][8]
Troubleshooting Guide
This guide addresses common problems encountered during protein labeling with AooA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no incorporation of AooA into the protein | 1. Inefficient orthogonal synthetase/tRNA pair. 2. Toxicity of AooA to the expression host. 3. Degradation of AooA in the culture medium. 4. Incorrect codon for incorporation. | 1. Optimize the expression of the synthetase/tRNA pair. Consider using a different orthogonal system. 2. Titrate the concentration of AooA to find a balance between incorporation and cell health. 3. Prepare fresh AooA solutions and add them at the time of induction. 4. Verify the sequence of the gene of interest to ensure the amber (UAG) codon is at the desired position.[12] |
| Low labeling efficiency with hydrazide/aminooxy probe | 1. Suboptimal reaction pH. 2. Steric hindrance around the incorporated AooA. 3. Instability of the labeling probe. 4. Low concentration of reactants. | 1. The optimal pH for oxime/hydrazone formation is typically between 4 and 7. Perform a pH titration to find the best condition for your protein.[10] 2. If possible, choose an incorporation site on a flexible loop or surface-exposed region of the protein. 3. Store probes as recommended by the manufacturer, protected from light and moisture.[4][5] 4. Increase the concentration of the labeling probe. Note that very high concentrations can lead to non-specific binding. |
| Non-specific labeling or high background | 1. Reactive impurities in the AooA or labeling probe. 2. Hydrophobic interactions between the probe and the protein. 3. Presence of endogenous carbonyls on the protein. | 1. Use high-purity reagents. Purify the probe if necessary. 2. Add a non-ionic detergent (e.g., Tween-20) to the labeling buffer. 3. Treat the protein with a blocking agent like a non-labeled hydrazide or aminooxy compound before adding the probe. |
| Instability or cleavage of the labeled protein | 1. Hydrolysis of the hydrazone/oxime bond. 2. Proteolytic degradation of the protein. | 1. Hydrazone bonds are susceptible to hydrolysis, especially at low pH.[10] For greater stability, use an aminooxy probe to form an oxime bond. 2. Add protease inhibitors to your buffers during purification and labeling. |
| Difficulty in purifying the labeled protein | 1. Aggregation of the labeled protein. 2. Similar physical properties of labeled and unlabeled protein. | 1. Optimize buffer conditions (pH, salt concentration, additives). Consider refolding protocols if the protein is expressed in inclusion bodies. 2. If the label is an affinity tag (e.g., biotin), use affinity chromatography for purification.[9] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of AooA into a Protein in E. coli
-
Plasmid Preparation: Prepare two compatible plasmids: one encoding the gene of interest with an in-frame amber (UAG) codon at the desired labeling site, and another encoding the orthogonal AooA-tRNA synthetase/tRNA pair.
-
Transformation: Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction:
-
Grow the transformed cells in a rich medium (e.g., LB) to an OD600 of 0.6-0.8.
-
Induce the expression of the synthetase/tRNA pair (e.g., with L-arabinose).
-
Simultaneously, supplement the medium with 1-2 mM AooA.
-
After 30 minutes, induce the expression of the target protein (e.g., with IPTG).
-
Continue to grow the culture for 16-20 hours at a reduced temperature (e.g., 20-25°C).[12]
-
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).
-
Protein Purification: Purify the AooA-containing protein using appropriate chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
Protocol 2: Oxime Ligation of AooA-Containing Protein with an Aminooxy Probe
-
Buffer Preparation: Prepare a labeling buffer, typically 100 mM sodium phosphate, pH 6.0-7.0. The optimal pH should be determined empirically for each protein.
-
Reaction Setup:
-
Dissolve the purified AooA-containing protein in the labeling buffer to a final concentration of 10-50 µM.
-
Add the aminooxy-functionalized probe (e.g., aminooxy-fluorophore) to a final concentration of 100-500 µM (a 10-fold molar excess).
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by SDS-PAGE (if the label causes a significant mass shift) or mass spectrometry.
-
Purification: Remove the excess probe by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful labeling by mass spectrometry, looking for the expected mass shift corresponding to the addition of the probe.[13][14]
Quantitative Data Summary
The efficiency and stability of the labeling reaction are critical for successful experiments. The following tables provide a summary of typical reaction parameters for oxime and hydrazone ligations.
Table 1: Comparison of Oxime and Hydrazone Ligation
| Feature | Oxime Ligation (Keto + Aminooxy) | Hydrazone Ligation (Keto + Hydrazide) |
| pH Optimum | 4.5 - 7.0 | 5.0 - 7.5 |
| Reaction Rate | Moderate to Fast | Generally Faster |
| Bond Stability | High, stable at physiological pH | Moderate, susceptible to hydrolysis at acidic pH[10] |
| Reversibility | Generally considered irreversible | Reversible, especially at low pH[10] |
Table 2: Factors Influencing Labeling Efficiency
| Factor | Effect on Efficiency | Notes |
| pH | Significant | Optimal pH balances the rate of formation and hydrolysis. |
| Temperature | Moderate | Higher temperatures can increase reaction rates but may also affect protein stability. |
| Reactant Concentration | High | Higher concentrations of the probe drive the reaction forward, but can increase non-specific binding. |
| Catalyst (e.g., Aniline) | Can significantly increase rate | Aniline catalysis is more common for reactions with aromatic aldehydes but can also enhance rates with ketones.[5] |
Visualizations
Experimental Workflow for AooA Labeling
Caption: Workflow for site-specific protein labeling with AooA.
Logic Diagram for Troubleshooting Low Labeling Efficiency
References
- 1. This compound | CAS#:1219456-00-4 | Chemsrc [chemsrc.com]
- 2. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. brain.mpg.de [brain.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. msf.ucsf.edu [msf.ucsf.edu]
- 14. msvision.com [msvision.com]
Technical Support Center: 2-Amino-8-oxononanoic acid (AONA) in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-8-oxononanoic acid (AONA) and similar keto-containing amino acids in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AONA) and what is its molecular weight?
A1: this compound (AONA) is a non-proteinogenic amino acid that contains a ketone functional group. Its chemical formula is C9H17NO3. The average molecular weight is approximately 187.24 g/mol , and the monoisotopic mass is approximately 187.120843 Da.
Q2: What are the expected protonated and sodiated masses of AONA in positive ion mode mass spectrometry?
A2: In positive ion mode, you can expect to observe AONA as a protonated molecule [M+H]+ or as an adduct with sodium [M+Na]+ or potassium [M+K]+. The expected m/z values are summarized in the table below.
| Ion Species | Theoretical m/z |
| [M+H]+ | 188.1281 |
| [M+Na]+ | 210.1099 |
| [M+K]+ | 226.0839 |
Q3: What are common sources of interference when analyzing AONA by mass spectrometry?
A3: Interference can arise from various sources, including co-eluting compounds from the sample matrix, contaminants from solvents or labware, and the formation of unexpected adducts. Given AONA's structure, potential interferences could include other amino acids, keto acids, or molecules with similar functional groups that exhibit comparable chromatographic behavior and ionization properties.
Q4: Can AONA's ketone group cause specific issues during mass spectrometry analysis?
A4: Yes, the ketone group in AONA can potentially lead to specific analytical challenges. It can undergo reactions in the ion source, such as thermal degradation or reactions with matrix components in MALDI. The ketone functionality can also influence fragmentation patterns, potentially leading to complex spectra that require careful interpretation.
Troubleshooting Guides
This section provides structured guidance for common issues encountered when analyzing AONA via mass spectrometry.
Issue 1: Poor Signal Intensity or No Signal for AONA
Possible Causes:
-
Suboptimal Ionization Parameters: The ion source settings may not be optimized for AONA.
-
Inefficient Ionization: AONA may have a low ionization efficiency under the chosen conditions.
-
Sample Degradation: The compound may be degrading in the sample solution or during the analytical process.
-
Matrix Suppression: Other components in the sample may be suppressing the ionization of AONA.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or absent AONA signal.
Detailed Methodologies:
-
Ion Source Optimization: Systematically adjust key parameters such as capillary temperature, spray voltage (for ESI), or laser energy (for MALDI). A design of experiments (DOE) approach can be efficient in finding the optimal settings.
-
Sample Preparation Adjustment: Ensure the sample solvent is compatible with the mobile phase and promotes efficient ionization. For ESI, adjusting the pH of the sample to be 2-3 units below the pKa of the amino group can enhance protonation and signal in positive ion mode.
Issue 2: Unexpected Peaks and Adducts in the AONA Spectrum
Possible Causes:
-
Contamination: Solvents, glassware, or the LC system can introduce contaminants.
-
Adduct Formation: AONA can form adducts with cations (Na+, K+, NH4+) or solvent molecules.
-
In-source Fragmentation/Reactions: The molecule may be fragmenting or reacting within the ion source.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected spectral peaks.
Common Adducts of AONA (m/z 187.12):
| Adduct Ion | Chemical Formula | Theoretical m/z |
| [M+NH4]+ | C9H21N2O3+ | 205.1546 |
| [M+CH3OH+H]+ | C10H22NO3+ | 220.1594 |
| [M+ACN+H]+ | C11H21N2O3+ | 229.1546 |
| [2M+H]+ | C18H35N2O6+ | 375.2489 |
| [2M+Na]+ | C18H34N2NaO6+ | 397.2309 |
Experimental Protocol: Identifying Adducts
-
High-Resolution Mass Spectrometry: Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to obtain accurate mass measurements of the unexpected peaks.
-
Adduct Calculation: Use the accurate mass of AONA to calculate the theoretical masses of common adducts (see table above).
-
Database Search: Compare the measured accurate masses to common contaminant databases.
-
Mobile Phase Modification: To reduce sodium and potassium adducts, use high-purity solvents and plasticware, and consider adding a small amount of a competing cation source that forms less stable adducts.
Issue 3: Inconsistent Fragmentation Patterns in MS/MS
Possible Causes:
-
Variable Collision Energy: Inconsistent application of collision energy across experiments.
-
In-source Decay: Fragmentation occurring in the ion source before precursor ion selection.
-
Complex Fragmentation Pathways: The presence of both amino and keto groups can lead to multiple competing fragmentation pathways.
Logical Relationship of Fragmentation:
Validation & Comparative
A Comparative Guide to Unnatural Amino Acids for Site-Specific Protein Modification: 2-Amino-8-oxononanoic Acid vs. Other Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins has revolutionized protein engineering and drug development. This powerful technique allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. This guide provides a comparative overview of 2-Amino-8-oxononanoic acid and other commonly used UAAs, with a focus on their performance in protein expression and subsequent bioorthogonal labeling.
Introduction to Unnatural Amino Acids
Unnatural amino acids are non-proteinogenic amino acids that can be genetically encoded into proteins using engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs. This is typically achieved through the suppression of a nonsense codon, most commonly the amber stop codon (UAG), within the gene of interest. The unique side chains of these UAAs serve as chemical handles for bioorthogonal reactions, allowing for the site-specific attachment of various payloads, such as fluorescent dyes, drug molecules, or polyethylene (B3416737) glycol (PEG), without interfering with native cellular processes.
This guide focuses on a comparative analysis of UAAs bearing keto and azido (B1232118) functionalities, which are among the most widely used for bioorthogonal labeling. We will delve into the performance of this compound, a keto-containing UAA, and compare it with other key players like p-acetyl-L-phenylalanine (a keto-containing UAA) and p-azido-L-phenylalanine (an azido-containing UAA).
It is important to note that a direct, head-to-head comparison of incorporation efficiency and labeling kinetics under identical experimental conditions is not extensively available in the literature. The data presented here is compiled from various studies and should be interpreted within the context of the specific experimental systems used.
Quantitative Comparison of Unnatural Amino Acids
The following table summarizes key performance metrics for this compound and other representative UAAs. The efficiency of UAA incorporation can be influenced by several factors, including the expression system, the specific protein, the location of the amber codon, and the culture conditions. Similarly, the kinetics of the subsequent bioorthogonal reaction are dependent on the specific reactants, concentrations, pH, and temperature.
| Unnatural Amino Acid (UAA) | Functional Group | Bioorthogonal Reaction | Expression System | Protein Yield/Incorporation Efficiency | Second-Order Rate Constant (k₂) of Labeling Reaction (M⁻¹s⁻¹) | Key Features & Applications |
| This compound | Aliphatic Keto | Oxime Ligation | E. coli | Reported to be efficient, but quantitative data is sparse. | ~10⁻² - 10⁻¹ (aniline-catalyzed) | Highly specific keto handle for bioorthogonal ligation under mild, near-physiological pH conditions.[1] Efficient for labeling proteins with various probes.[1] |
| p-acetyl-L-phenylalanine (AcF) | Aromatic Keto | Oxime Ligation | E. coli, Mammalian cells | High yields in E. coli reported. | ~10⁻² - 10⁻¹ (aniline-catalyzed) | Aromatic keto group provides a stable handle for oxime ligation. Widely used for protein labeling and crosslinking studies. |
| p-azido-L-phenylalanine (AzF) | Azide (B81097) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | E. coli, Mammalian cells | Yields of up to 2 mg/L in E. coli reported.[2][3] | ~0.1 - 1 (with cyclooctynes like DBCO)[1][4] | Azide group is small, bio-inert, and participates in highly efficient and specific "click chemistry" reactions. Widely used for protein labeling, imaging, and creating antibody-drug conjugates. |
| p-azidomethyl-L-phenylalanine (pAMF) | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | E. coli, Yeast | Robust incorporation reported in yeast.[5] | ~7-fold higher than pAzF with DBCO.[4] | The methyl spacer between the phenyl ring and the azide group can increase the reaction rate of SPAAC compared to pAzF.[4] |
Experimental Protocols
Genetic Incorporation of Unnatural Amino Acids via Amber Suppression in E. coli
This protocol provides a general framework for the site-specific incorporation of a UAA into a target protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target gene with an in-frame amber (TAG) codon at the desired position.
-
A compatible plasmid carrying the gene for the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., a pEVOL or pULTRA series plasmid).
-
Unnatural amino acid (e.g., this compound, p-acetyl-L-phenylalanine, or p-azido-L-phenylalanine).
-
Luria-Bertani (LB) or Terrific Broth (TB) medium.
-
Appropriate antibiotics for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Arabinose (if the aaRS/tRNA expression is under an arabinose-inducible promoter).
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene and the plasmid for the orthogonal aaRS/tRNA pair. Plate on selective LB agar (B569324) plates with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of TB or LB medium with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Add the appropriate antibiotics.
-
Growth and Induction of aaRS/tRNA: Grow the culture at 37°C with shaking. When the OD₆₀₀ reaches 0.4-0.6, add arabinose (typically 0.02-0.2% w/v) to induce the expression of the orthogonal aaRS and tRNA.
-
Addition of UAA: Immediately after arabinose induction, add the unnatural amino acid to a final concentration of 1-2 mM.
-
Induction of Target Protein: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 30-60 minutes. Then, induce the expression of the target protein by adding IPTG to a final concentration of 0.1-1 mM.
-
Protein Expression: Continue the culture for 12-24 hours at the reduced temperature.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Protein Purification: Purify the UAA-containing protein from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Bioorthogonal Labeling of UAA-Containing Proteins
A. Oxime Ligation of Keto-Containing Proteins (e.g., with this compound or p-acetyl-L-phenylalanine)
This protocol describes the labeling of a purified protein containing a keto group with a hydroxylamine-functionalized probe.
Materials:
-
Purified protein containing a keto-UAA.
-
Hydroxylamine-functionalized probe (e.g., a fluorescent dye with a hydroxylamine (B1172632) moiety).
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 6.0-7.0).
-
Aniline (B41778) (as a catalyst, optional but recommended).
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified keto-protein (typically at a concentration of 10-100 µM) with a 10- to 50-fold molar excess of the hydroxylamine-functionalized probe.
-
Catalyst Addition (Optional): Add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution. Aniline can significantly accelerate the reaction rate.[6]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction time will depend on the specific reactants and their concentrations.
-
Removal of Excess Probe: Remove the unreacted probe by dialysis, size-exclusion chromatography, or affinity purification if the protein is tagged.
-
Analysis: Confirm the labeling efficiency by SDS-PAGE with in-gel fluorescence imaging, mass spectrometry, or UV-Vis spectroscopy.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Azido-Containing Proteins (e.g., with p-azido-L-phenylalanine)
This protocol describes the labeling of a purified protein containing an azide group with a strained alkyne-functionalized probe.
Materials:
-
Purified protein containing an azido-UAA.
-
Strained alkyne-functionalized probe (e.g., a DBCO-, BCN-, or DIFO-conjugated fluorophore).
-
Reaction buffer (e.g., PBS, pH 7.4).
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified azido-protein (typically at a concentration of 10-100 µM) with a 2- to 10-fold molar excess of the strained alkyne-functionalized probe.
-
Incubation: Incubate the reaction mixture at room temperature for 1-12 hours. SPAAC reactions are generally faster than oxime ligations and do not require a catalyst.
-
Removal of Excess Probe: Remove the unreacted probe using methods such as dialysis, size-exclusion chromatography, or affinity purification.
-
Analysis: Confirm the labeling efficiency by SDS-PAGE with in-gel fluorescence imaging, mass spectrometry, or other appropriate analytical techniques.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the key processes involved in the genetic incorporation and bioorthogonal labeling of proteins with unnatural amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2-Amino-8-oxononanoic Acid
This guide provides a detailed comparison of analytical methodologies for the quantification of 2-Amino-8-oxononanoic acid, a keto-containing amino acid utilized in protein labeling and site-specific modifications.[1][2][3] The selection of an appropriate quantification method is critical for researchers, scientists, and drug development professionals to ensure accurate and reproducible results. This document outlines the predominant techniques, their respective experimental protocols, and performance data to aid in making an informed decision.
The primary analytical platforms for amino acid quantification are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of amino acids like this compound, direct analysis by GC-MS is not feasible and requires a chemical derivatization step to increase volatility.[4] LC-MS/MS offers the flexibility of direct analysis or analysis with derivatization to enhance chromatographic performance.
Method Comparison
The choice between LC-MS/MS and GC-MS depends on several factors including required sensitivity, sample matrix, available instrumentation, and throughput needs. Below is a summary of the key characteristics of each approach.
| Feature | LC-MS/MS (Direct Analysis) | LC-MS/MS (with Derivatization) | GC-MS (with Derivatization) |
| Principle | Separation by liquid chromatography and detection by mass spectrometry. | Chemical modification to improve chromatographic retention and ionization efficiency, followed by LC-MS/MS. | Chemical modification to increase volatility, followed by gas chromatography and mass spectrometry. |
| Sample Throughput | High, with run times as short as 13 minutes for a comprehensive panel of amino acids.[5] | Moderate, as derivatization adds to the sample preparation time. | Moderate to low, due to the derivatization step which can be time-consuming. |
| Sensitivity | Good, with limits of detection in the low micromolar to femtomole range.[5][6] | Excellent, derivatization can significantly improve sensitivity. | Excellent, with detection limits in the nanogram per milliliter range.[7] |
| Specificity | High, especially with the use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. | High, MRM mode provides excellent selectivity. | High, with Selected Ion Monitoring (SIM) or MS/MS. |
| Matrix Effects | Can be significant, requiring careful sample preparation and potential use of internal standards. | Can be reduced by derivatization and extraction. | Generally lower than LC-MS/MS due to the nature of GC separation. |
| Instrumentation Cost | High | High | Moderate to High |
| Derivatization Required? | No, which simplifies sample preparation.[5][8] | Yes, various reagents are available. | Yes, this is a mandatory step.[4] |
Quantitative Performance Data
The following tables summarize typical validation parameters for the different analytical approaches for amino acid analysis. While specific data for this compound is not available, these values provide a reasonable expectation of performance.
Table 1: LC-MS/MS Performance Data (Direct Analysis)
| Parameter | Typical Value | Reference |
| Linearity (Correlation Coefficient) | > 0.99 | [5] |
| Limit of Quantification (LOQ) | 1 - 10 µmol/L | [5][9] |
| Intra-day Precision (%CV) | < 15% | [9] |
| Inter-day Precision (%CV) | < 15% | [9] |
| Accuracy (% Bias) | ± 15% | [9] |
Table 2: GC-MS Performance Data (with Derivatization)
| Parameter | Typical Value | Reference |
| Linearity (Correlation Coefficient) | 0.938 - 0.999 | [7] |
| Limit of Detection (LOD) | 10 - 90 ng/mL | [7] |
| Limit of Quantification (LOQ) | 80 - 500 ng/mL | [7] |
| Recovery | > 85% | [10] |
Experimental Protocols & Workflows
Detailed methodologies for each of the key analytical approaches are outlined below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Analysis
This method is attractive due to its simplified sample preparation.
Sample Preparation:
-
For biological fluids like plasma, perform protein precipitation. A common method is the addition of sulfosalicylic acid.[5][9]
-
Vortex mix the sample and centrifuge to pellet the precipitated proteins.[5][9]
-
The supernatant can be diluted with a suitable solvent, such as the mobile phase, before injection.[5][9]
LC-MS/MS Conditions:
-
LC Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column, is often used.[9][11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., with ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is typical.[5][11]
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[9][11] Data is acquired in Single Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]
Direct LC-MS/MS analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This is a classic and robust method for amino acid analysis, though it requires a chemical derivatization step.
Sample Preparation and Derivatization:
-
Biological samples are typically subjected to protein precipitation and extraction.
-
The extracted amino acids are then derivatized. A common two-step derivatization process involves:
-
Esterification: The carboxylic acid group is esterified, for example, using 2 M HCl in methanol.[4]
-
Acylation: The amino group is acylated, for instance, with pentafluoropropionic anhydride (B1165640) (PFPA).[4]
-
-
Another common approach is silylation , using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[10]
-
The derivatized sample is then extracted into a non-polar solvent compatible with GC injection, such as toluene.[12]
GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5MS, is typically used.[10]
-
Carrier Gas: Helium is the most common carrier gas.[4]
-
Injection: Splitless injection is often employed for trace analysis.[10]
-
Mass Spectrometry: Detection is performed using a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for targeted quantification.[4]
GC-MS analysis with derivatization workflow.
Signaling Pathways and Logical Relationships
While this compound is primarily used as a tool for protein labeling, its quantification is a critical step in ensuring its successful incorporation into proteins. The logical relationship for its application in research is depicted below.
Logical flow of this compound application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. sciex.com [sciex.com]
- 7. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to 2-Amino-8-oxononanoic Acid Standards for Analytical Calibration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available analytical standards for 2-Amino-8-oxononanoic acid, a non-canonical amino acid of increasing interest in biomedical and pharmaceutical research. The performance of an analytical standard is paramount for accurate quantification in complex matrices. This document outlines the key considerations when selecting a standard and provides a foundational experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) based calibration.
Comparison of Commercially Available Standards
Table 1: Comparison of Representative this compound Analytical Standards
| Feature | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., Cayman Chemical) | Supplier C (e.g., MedchemExpress) |
| Product Name | This compound | (±)-2-Amino-8-oxononanoic acid | This compound hydrochloride |
| CAS Number | 1219456-00-4 | 1219456-00-4 | 2984160-77-0 (for HCl salt) |
| Form | Free acid | Racemic mixture | Hydrochloride salt |
| Stated Purity | ≥98% (HPLC) | ≥95% | ≥98.0% |
| Grade | Analytical Standard | Research Grade | Research Grade |
| Certification | Certificate of Analysis available | Certificate of Analysis available | Certificate of Analysis available |
| Intended Use | Quantitative analysis | Research and development | Protein labeling and research |
Note: The information in the table is illustrative and should be verified with the respective suppliers' documentation, such as the Certificate of Analysis (CoA), for the most accurate and up-to-date specifications. The choice of the standard will depend on the specific requirements of the analytical method, such as the need for a specific salt form for solubility or a certified reference material for regulated environments.
Experimental Protocol: Quantitative Analysis of this compound by LC-MS/MS
This section details a representative experimental protocol for the generation of a calibration curve for this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This method is based on established protocols for the analysis of underivatized amino acids.[1][2][3]
Preparation of Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the this compound standard and dissolve it in 1.0 mL of a suitable solvent (e.g., 0.1% formic acid in water) to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.
Sample Preparation
For the analysis of this compound in a biological matrix (e.g., plasma or cell lysate), a protein precipitation step is typically required.
-
To 50 µL of the biological sample, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the retention of polar compounds like amino acids.[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the analyte.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺. For this compound (MW: 187.24), this would be m/z 188.2.
-
Product Ions (Q3): Specific fragment ions generated by collision-induced dissociation (CID) of the precursor ion. These would need to be determined by direct infusion of the standard.
-
Data Analysis and Calibration Curve Construction
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Integrate the peak area of the analyte for each standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the limit of detection (LOD) and limit of quantification (LOQ).
Representative Experimental Data
The following table presents simulated data for a five-point calibration curve of this compound, which would be used to assess the linearity and sensitivity of the analytical method.
Table 2: Representative Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio |
| 1 | 1,520 | 105,000 | 0.014 |
| 10 | 14,850 | 103,500 | 0.143 |
| 100 | 155,300 | 106,200 | 1.462 |
| 500 | 782,100 | 104,800 | 7.463 |
| 1000 | 1,590,000 | 105,500 | 15.071 |
A linear regression of this data would be expected to yield a correlation coefficient (r²) > 0.99, indicating a strong linear relationship between concentration and response, which is essential for accurate quantification.
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis of this compound.
Signaling Pathway Context
While this compound is not part of a classical signaling pathway, its use as an unnatural amino acid allows for the site-specific modification of proteins, which can then be used to study various cellular processes, including signaling pathways. For instance, it can be incorporated into a kinase to probe its interactions with substrates.
Caption: Application of this compound in studying protein function.
References
Inter-laboratory comparison of "2-Amino-8-oxononanoic acid" analysis
An Inter-laboratory Guide to the Analysis of 2-Amino-8-oxononanoic Acid
This guide provides a comprehensive overview of the analytical methodologies for this compound (AON), a non-canonical amino acid crucial for site-specific protein modification. While formal inter-laboratory comparison studies for AON are not publicly available, this document synthesizes established protocols and data from peer-reviewed literature to offer a standardized framework for its analysis. The aim is to enhance reproducibility for researchers, scientists, and drug development professionals engaged in protein engineering and bioconjugation.
Introduction to this compound
This compound, also known as KetoK, is an unnatural amino acid that contains a ketone group.[1][2][3] Its primary application lies in the field of genetic code expansion, where it is site-specifically incorporated into proteins in host organisms like E. coli.[2][4][5] The ketone moiety serves as a bioorthogonal handle, allowing for precise, covalent labeling of the target protein with molecules containing hydrazide or alkoxyamine functional groups.[2][4][6][7] This technique is instrumental for a variety of applications, including the study of protein-protein interactions, cellular imaging, and the development of antibody-drug conjugates. AON is also utilized as a non-hydrolyzable analog of acetyllysine, enabling detailed studies of protein acetylation.[1][3]
Experimental Protocols
The successful analysis of AON incorporation and subsequent protein labeling hinges on a series of well-defined experimental steps. The following protocols are a synthesis of methodologies reported in the scientific literature.
Genetic Incorporation of this compound
The site-specific incorporation of AON into a target protein is achieved using an evolved aminoacyl-tRNA synthetase/tRNA pair.[2][8] The most commonly used system is an evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl).[2]
Protocol:
-
Plasmid Preparation: A plasmid encoding the target protein with an amber stop codon (UAG) at the desired incorporation site and a separate plasmid containing the evolved PylRS and tRNAPyl are required.
-
Transformation: Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture: Grow the transformed cells in a minimal medium supplemented with AON (typically 1-2 mM). It is crucial to ensure the purity of the synthesized AON to prevent misincorporation.
-
Protein Expression: Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at an appropriate temperature (e.g., 18-30°C) for a defined period (e.g., 12-16 hours).
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization) in a suitable lysis buffer.
-
Protein Purification: Purify the AON-containing protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.
Bioorthogonal Labeling of AON-Containing Proteins
The ketone group of the incorporated AON allows for specific labeling with probes containing a hydrazide or alkoxyamine group, forming a stable hydrazone or oxime linkage, respectively.[4][6]
Protocol:
-
Probe Preparation: Dissolve the hydrazide- or alkoxyamine-functionalized probe (e.g., a fluorescent dye, biotin, or a small molecule drug) in a compatible buffer (e.g., PBS or HEPES).
-
Labeling Reaction: Mix the purified AON-containing protein with an excess of the probe (typically 10-50 fold molar excess). The reaction is usually performed at or near physiological pH (pH 6.5-7.5).[2][7] Aniline can be used as a catalyst to accelerate the reaction, particularly for oxime ligations.[4]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-12 hours. The optimal time should be determined empirically.
-
Removal of Excess Probe: Remove the unreacted probe using size-exclusion chromatography, dialysis, or spin filtration.
Analytical Characterization
Multiple analytical techniques are employed to confirm the successful incorporation of AON and the efficiency of the subsequent labeling reaction.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the protein. A mass shift corresponding to the mass of AON confirms its incorporation. A further mass shift after the labeling reaction confirms successful conjugation.
-
SDS-PAGE Analysis: Sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) can visualize the protein at each stage. If a fluorescent probe is used, the labeled protein can be detected by in-gel fluorescence scanning.
-
Western Blot: If an antibody is available for the tag on the probe (e.g., anti-biotin), a western blot can confirm the labeling.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the labeled protein conjugate.
Data Presentation
The following tables summarize key parameters and expected outcomes for the analysis of AON, providing a baseline for inter-laboratory consistency.
Table 1: Parameters for Genetic Incorporation of this compound
| Parameter | Typical Value/Condition | Expected Outcome |
| AON Concentration | 1-2 mM in minimal media | Successful suppression of the amber codon and incorporation of AON. |
| Expression Temperature | 18-30°C | Soluble expression of the target protein. |
| Induction Time | 12-16 hours | Sufficient yield of the AON-containing protein. |
| Protein Purity (Post-Purification) | >95% (as assessed by SDS-PAGE) | Minimal interference from contaminating proteins in subsequent steps. |
Table 2: Parameters for Bioorthogonal Labeling Reaction
| Parameter | Typical Value/Condition | Expected Outcome |
| Probe Molar Excess | 10-50 fold | High labeling efficiency. |
| pH | 6.5-7.5 | Optimal reaction kinetics for hydrazone/oxime formation. |
| Catalyst (Aniline) | 10-100 mM (for oxime ligation) | Increased reaction rate. |
| Incubation Time | 1-12 hours | Completion of the labeling reaction. |
| Labeling Efficiency | >90% (as determined by MS) | A homogenous final product. |
Table 3: Analytical Techniques and Expected Observations
| Analytical Technique | Purpose | Expected Observation |
| ESI-MS | Confirm AON incorporation and labeling | Mass shift corresponding to AON, and a further shift corresponding to the probe. |
| SDS-PAGE with Fluorescence Scan | Visualize labeled protein | A fluorescent band at the expected molecular weight of the target protein. |
| Western Blot | Confirm labeling with a tagged probe | A band detected by the specific antibody against the tag. |
| RP-HPLC | Assess purity of the final conjugate | A single major peak for the labeled protein, with minimal unreacted protein. |
Visualizations
The following diagrams illustrate the key processes in the analysis of this compound.
Caption: Experimental workflow for AON incorporation, labeling, and analysis.
Caption: Pathway of AON from media to labeled protein.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-Free and Site-Specific One-Pot Dual Labeling of a Protein Directed by Two Genetically Incorporated Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:1219456-00-4 | Chemsrc [chemsrc.com]
- 8. badran.scripps.edu [badran.scripps.edu]
A Comparative Guide to Site-Specific Protein Labeling: 2-Amino-8-oxononanoic Acid vs. Click Chemistry
For researchers, scientists, and drug development professionals, the ability to site-specifically label proteins is a cornerstone of modern biological inquiry. This guide provides a detailed comparison of two prominent methods: the use of the keto-containing unnatural amino acid, 2-Amino-8-oxononanoic acid, and the widely adopted click chemistry approach, focusing on copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).
This comparison guide delves into the efficacy, experimental protocols, and underlying mechanisms of each technique, providing the necessary data for informed decisions in experimental design.
At a Glance: Performance Comparison
The selection of a site-specific protein labeling strategy hinges on factors such as desired labeling efficiency, reaction kinetics, and the biocompatibility of the reaction conditions. Below is a summary of the key performance indicators for labeling with this compound followed by oxime ligation, and a typical click chemistry approach using an azide-functionalized amino acid and a cyclooctyne (B158145) probe.
| Feature | This compound (Oxime Ligation) | Click Chemistry (SPAAC) |
| Reactive Handle | Ketone | Azide (B81097) |
| Labeling Reagent | Hydroxylamine (B1172632)/Alkoxyamine | Strained Alkyne (e.g., DBCO) |
| Reaction Type | Oxime Ligation | Strain-Promoted Azide-Alkyne Cycloaddition |
| Reaction Conditions | Mild, near-physiological pH (typically pH 6-7) | Mild, physiological conditions (pH 7.4) |
| Reaction Kinetics | Generally fast, with second-order rate constants in the range of 10⁻² to 10⁻³ M⁻¹s⁻¹ | Very fast, with second-order rate constants often exceeding 1 M⁻¹s⁻¹[1] |
| Efficiency | High labeling efficiency under optimized conditions | Very high labeling efficiency, often approaching 100% |
| Bioorthogonality | High, ketones are rare in native biological systems | Excellent, azides and alkynes are abiotic |
| Reagent Stability | Hydrazide/alkoxyamine probes are generally stable | Strained alkynes can be prone to degradation in some contexts[2] |
Delving Deeper: Reaction Mechanisms and Workflows
Understanding the underlying chemistry and experimental workflows is crucial for successful implementation.
This compound: A Gateway for Oxime Ligation
The ketone handle of this compound provides a bioorthogonal target for labeling with probes functionalized with hydroxylamine or alkoxyamine, forming a stable oxime bond. This reaction is highly specific and proceeds efficiently under mild acidic to neutral conditions.
The overall process involves the genetic incorporation of this compound into a target protein, followed by the labeling reaction.
Click Chemistry: The Power of Bioorthogonal Cycloaddition
Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has become a mainstay in bioconjugation. This method utilizes an unnatural amino acid containing an azide group, which reacts specifically and rapidly with a strained alkyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage.
Similar to the keto-based approach, the workflow for click chemistry involves genetic incorporation of an azide-containing amino acid followed by the cycloaddition reaction.
References
A Comparative Guide to the Structural Analogues of 2-Amino-8-oxononanoic Acid for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the structural analogues of 2-Amino-8-oxononanoic acid, a synthetic amino acid primarily utilized in protein labeling.[1][2] By examining the biological properties of its structural variants, this document aims to inform researchers, scientists, and drug development professionals on the potential therapeutic applications and structure-activity relationships within this chemical class. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Analysis of Biological Activities
The biological activities of this compound analogues vary significantly with minor structural modifications. This section summarizes the known quantitative data for key analogues, highlighting their diverse pharmacological effects, from antimicrobial to pro-inflammatory and enzyme inhibition.
Table 1: Quantitative Comparison of Biological Activities of this compound and Its Analogues
| Compound/Analogue | Structure | Biological Activity | Quantitative Data | Reference |
| This compound | NH₂(CH₂)₆CO(CH₂)COOH | Protein Labeling | Not Applicable (Used for site-specific protein modification) | [1][2] |
| Lactoferricin B peptide modified with 2-Aminooctanoic acid | Not Applicable (Peptide Conjugate) | Antimicrobial | MIC Values: E. coli: 25 µg/mL B. subtilis: 50 µg/mL S. typhimurium: 100 µg/mL P. aeruginosa: 200 µg/mL S. aureus: 400 µg/mL | [3] |
| 9-Oxononanoic acid | OHC(CH₂)₇COOH | Pro-inflammatory | Phospholipase A₂ (PLA₂) Activity: Dose-dependent increase in human blood. Thromboxane A₂ (TxA₂) Production: Dose-dependent increase in human blood. | [4][5] |
| 2-Amino-8-oxodecanoic acid (as part of Apicidin) | NH₂(CH₂)₆CO(CH₂)₂COOH | Histone Deacetylase (HDAC) Inhibition | Apicidin IC₅₀ (HDACs): Low nanomolar range. Apicidin induces hyperacetylation of parasite histones at 100 ng/ml. | [6][7] |
Detailed Experimental Protocols
To facilitate the replication and validation of the cited data, this section provides detailed methodologies for the key experiments.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)
This protocol is adapted from the broth microdilution method used to determine the antimicrobial activity of peptides.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., Lactoferricin B peptide modified with 2-Aminooctanoic acid)
-
Bacterial strains (e.g., E. coli, B. subtilis, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacteria in MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in MHB in the 96-well microtiter plate.
-
Inoculation: Add 100 µL of the bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Phospholipase A₂ (PLA₂) Activity Assay
This protocol describes a common method for measuring PLA₂ activity.
Objective: To quantify the enzymatic activity of PLA₂ in the presence of a test compound.
Materials:
-
Test compound (e.g., 9-Oxononanoic acid)
-
Phospholipase A₂ enzyme
-
Lecithin (B1663433) emulsion (substrate)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.9)
-
Calcium chloride (CaCl₂)
-
Titrator or pH meter
-
Sodium hydroxide (B78521) (NaOH) solution (standardized)
Procedure:
-
Substrate Preparation: Prepare a lecithin emulsion by sonicating lecithin in a buffer containing NaCl and CaCl₂.
-
Reaction Setup: In a reaction vessel maintained at 25°C, add the lecithin emulsion and adjust the pH to 8.9.
-
Blank Rate Determination: Monitor the rate of spontaneous hydrolysis of the substrate by titrating with a standardized NaOH solution to maintain the pH at 8.9 for a few minutes.
-
Enzyme Reaction: Initiate the reaction by adding the PLA₂ enzyme to the substrate solution.
-
Activity Measurement: Continuously monitor the consumption of NaOH required to maintain the pH at 8.9. The rate of NaOH consumption is proportional to the PLA₂ activity.
-
Inhibition Assay: To test the effect of an analogue, pre-incubate the enzyme with the compound for a specified period before adding the substrate.
Thromboxane A₂ (TxA₂) Production Measurement
This protocol outlines the measurement of TxA₂ production in whole blood, typically by quantifying its stable metabolite, Thromboxane B₂ (TxB₂).
Objective: To measure the effect of a compound on the production of TxA₂ in blood.
Materials:
-
Test compound (e.g., 9-Oxononanoic acid)
-
Freshly drawn human blood
-
Incubator
-
Centrifuge
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for Thromboxane B₂ (TxB₂)
Procedure:
-
Blood Collection: Collect fresh venous blood from healthy donors.
-
Incubation: Aliquot the blood into tubes and add the test compound at various concentrations. Include a vehicle control. Incubate the tubes at 37°C for a specified time (e.g., 60 minutes) to allow for platelet activation and TxA₂ production.
-
Serum/Plasma Separation: After incubation, centrifuge the blood samples to separate the serum or plasma.
-
TxB₂ Measurement: Measure the concentration of TxB₂ in the collected serum or plasma using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the TxB₂ levels in the samples treated with the test compound to the vehicle control to determine the effect on TxA₂ production.
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes can aid in understanding the mechanisms of action and the experimental design.
Biotin (B1667282) Biosynthesis Pathway
8-Amino-7-oxononanoate, an isomer of this compound, is a key intermediate in the biosynthesis of biotin. This pathway is essential for many organisms.
Caption: The biotin biosynthesis pathway, starting from Pimeloyl-CoA and L-Alanine.
Pro-inflammatory Signaling Induced by 9-Oxononanoic Acid
9-Oxononanoic acid has been shown to induce a pro-inflammatory cascade by activating Phospholipase A₂.[4][5]
Caption: Signaling cascade initiated by 9-Oxononanoic Acid leading to inflammation.
General Workflow for Evaluating Novel Analogues
This diagram outlines a logical workflow for the synthesis and biological evaluation of new structural analogues of this compound.
Caption: A typical workflow for the discovery and development of novel bioactive compounds.
This guide provides a foundational understanding of the structure-property relationships of this compound analogues. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and development of this versatile class of molecules.
References
- 1. This compound | CAS#:1219456-00-4 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Apicidin, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for 8-Amino-7-oxononanoic acid (HMDB0240687) [hmdb.ca]
Navigating the Analytical Landscape for 2-Amino-8-oxononanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals working with the non-canonical amino acid 2-Amino-8-oxononanoic acid, precise and reliable analytical techniques are paramount. This guide provides a comparative overview of the primary analytical methodologies suitable for the characterization and quantification of this unique molecule, which possesses both an amino and a keto functional group. Due to the limited availability of specific analytical data for this compound, this guide draws upon established methods for similar long-chain amino acids and keto acids to provide a robust framework for analysis.
Comparison of Analytical Techniques
The choice of analytical technique for this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. The primary methods to consider are High-Performance Liquid Chromatography (HPLC) with derivatization and fluorescence or ultraviolet detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, albeit more complex, alternative requiring derivatization to increase volatility.
| Technique | Principle | Derivatization | Sensitivity | Selectivity | Throughput | Key Advantages | Key Disadvantages |
| HPLC-FLD | Chromatographic separation followed by fluorescence detection of derivatives. | Required for both amino and keto groups (e.g., OPA/FMOC for amines, DMB for keto acids).[1][2] | High (nM range).[1][2] | High | Moderate | Cost-effective, robust, and widely available. | Requires derivatization, which adds complexity and potential for variability. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Recommended to enhance chromophoric properties. | Moderate to Low | Moderate | Moderate | Simple, widely available instrumentation. | Lower sensitivity and selectivity compared to FLD and MS. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio. | Optional, but can improve chromatographic separation and ionization efficiency. | Very High (pM to fM range) | Very High | High | High sensitivity and selectivity, structural information, can analyze underivatized compound. | Higher instrument cost and complexity. |
| GC-MS | Gas chromatographic separation of volatile derivatives followed by mass spectrometric detection. | Required to increase volatility (e.g., silylation). | High | High | Moderate | Excellent chromatographic resolution. | Requires extensive sample preparation including derivatization, not suitable for thermolabile compounds. |
Experimental Protocols
Protocol 1: LC-MS/MS for Direct Quantification of this compound
This protocol is recommended for its high sensitivity and selectivity, allowing for the direct analysis of this compound in complex biological matrices.
1. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C₉,¹⁵N₁-2-Amino-8-oxononanoic acid).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by infusing a standard solution.
Protocol 2: HPLC with Pre-column Fluorescence Derivatization
This protocol is a cost-effective alternative to LC-MS/MS, offering high sensitivity. It involves a two-step derivatization to label both the amino and keto groups.
1. Derivatization:
-
Keto Group Derivatization: To 50 µL of the sample, add 50 µL of 1,2-diamino-4,5-methylenedioxybenzene (DMB) solution and heat at 60°C for 30 minutes to label the keto group.[1][2]
-
Amino Group Derivatization: After cooling, add a solution of o-phthaldialdehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) to label the primary amine.
2. HPLC-FLD Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium phosphate (B84403) buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v).
-
Gradient: A suitable gradient to separate the derivatized analyte from reagent peaks and other matrix components.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the chosen derivatization reagents (e.g., Ex/Em around 340/450 nm for OPA derivatives and 367/446 nm for DMB derivatives).[1]
Mandatory Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the preparation and analysis of this compound using LC-MS/MS.
Hypothetical Metabolic Pathway: β-Oxidation
Given its structure as a long-chain amino acid, this compound may undergo β-oxidation, a common metabolic pathway for fatty acids. This process would sequentially shorten the carbon chain.
Caption: Hypothetical β-oxidation pathway of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Amino-8-oxononanoic Acid: A Safety and Operational Guide
For immediate reference, 2-Amino-8-oxononanoic acid and its hydrochloride salt are classified as hazardous to the aquatic environment and require disposal as chemical waste through an approved waste disposal plant. Under no circumstances should this compound be released into the environment or disposed of down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Summary
The primary hazards associated with this compound hydrochloride are its acute oral toxicity and its significant danger to aquatic ecosystems.[1]
| Hazard Classification (GHS) | Hazard Statement | Precautionary Statement (Disposal) |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
| Acute aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[1] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage.[1] |
Data derived from the Safety Data Sheet for this compound HCl.[1]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment. While the provided SDS does not detail specific PPE, general best practices for handling chemicals with these hazard classifications should be followed.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, vials, weighing paper), in a dedicated and clearly labeled hazardous waste container.[2][3]
-
The container must be leak-proof and made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Include the date of waste accumulation and relevant hazard symbols.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Provide the waste disposal vendor with a complete and accurate description of the waste contents.
-
Emergency Procedures: Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: For small spills of solid material, carefully sweep it up to avoid creating dust and place it in the designated hazardous waste container.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[2]
-
Clean: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.[2]
-
Report: Report the spill to your laboratory supervisor and EHS office.[2]
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-Amino-8-oxononanoic Acid
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2-Amino-8-oxononanoic acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and proper chemical management.
Hazard Assessment and Personal Protective Equipment (PPE)
The hydrochloride salt of this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate PPE is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles | ANSI Z87.1 certified or equivalent |
| Face shield (when splash hazard exists) | To be worn over safety goggles | |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended) | EN 374 or equivalent |
| Body | Laboratory coat | Standard, long-sleeved |
| Chemical-resistant apron | Recommended when handling larger quantities | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if handling powders outside of a fume hood or if dust formation is likely |
| Feet | Closed-toe shoes | N/A |
Glove Selection
Nitrile gloves are recommended for their resistance to a range of chemicals, including weak acids[2][3]. It is crucial to change gloves immediately if they become contaminated. For prolonged or immersive contact, heavier-duty nitrile or neoprene gloves should be considered[3].
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for the safe handling of this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol
-
Designate Handling Area : All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation. The work area should be clean and free of incompatible materials.
-
Assemble PPE and Materials : Before handling, ensure all necessary PPE is readily available and in good condition. Gather all required equipment, reagents, and a spill kit containing an appropriate absorbent material.
-
Weighing and Transferring : When weighing or transferring the solid material, do so carefully to minimize the formation of dust. Use a spatula and weigh paper or a weighing boat.
-
Preparing Solutions : If preparing a solution, slowly add the solid to the solvent with stirring to avoid splashing.
-
Decontamination : Thoroughly clean all glassware and surfaces that have come into contact with the chemical using an appropriate solvent.
-
Waste Disposal : All waste materials, including contaminated PPE and cleaning materials, must be disposed of according to the disposal plan outlined below.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Hand Washing : Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Given that this compound is very toxic to aquatic life, it must be disposed of as hazardous chemical waste[1]. Under no circumstances should this chemical be disposed of down the drain.
Waste Disposal Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
